2'-Deoxy-l-adenosine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H13N5O3 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2S,3S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
OLXZPDWKRNYJJZ-ACZMJKKPSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Stereochemistry and Chirality of 2'-Deoxy-l-adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-l-adenosine, the L-enantiomer of the naturally occurring 2'-deoxy-d-adenosine, is a pivotal molecule in the field of medicinal chemistry, primarily recognized for its potent and selective antiviral activity against the Hepatitis B Virus (HBV). This technical guide provides an in-depth exploration of the stereochemical and chiral properties of this compound, covering its synthesis, structural characterization, and biological significance. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction to Stereochemistry and Chirality in Nucleoside Analogs
Chirality, a fundamental property of many organic molecules, plays a crucial role in their biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. In the realm of nucleoside analogs, the stereochemistry of the sugar moiety is a critical determinant of their interaction with viral and cellular enzymes. While natural nucleic acids are composed of D-sugars, L-nucleoside analogs have emerged as a promising class of therapeutic agents due to their unique biological properties, including increased stability against enzymatic degradation and distinct mechanisms of action.[1]
Physicochemical and Stereochemical Properties of this compound
This compound is the levorotatory enantiomer of 2'-deoxyadenosine. Its distinct three-dimensional arrangement dictates its biological function.
Structure and Chirality
The core structure of this compound consists of an adenine base linked to a 2-deoxy-L-ribofuranose sugar. The chirality of the sugar moiety, specifically the configuration at the 1', 3', and 4' carbons, defines it as an L-nucleoside. This is in contrast to its natural counterpart, 2'-deoxy-d-adenosine, which is a fundamental component of DNA.
Quantitative Stereochemical Data
Table 1: Physicochemical Properties of Deoxyadenosine Isomers
| Property | 2'-Deoxy-d-adenosine | This compound |
| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃N₅O₃ |
| Molecular Weight | 251.24 g/mol | 251.24 g/mol |
| Chirality | D-enantiomer | L-enantiomer |
| Specific Rotation ([α]D) | Positive (dextrorotatory) | Negative (levorotatory) - value not found in search |
Synthesis of this compound
The enantioselective synthesis of L-nucleosides is a key challenge in medicinal chemistry. Several strategies have been developed to access these molecules with high stereochemical purity. A common approach involves starting from a chiral precursor, such as L-ribose or another L-sugar derivative.
General Synthetic Strategy
A stereospecific synthesis of L-deoxynucleosides can be achieved from readily available L-sugars. For instance, L-ribose can be chemically modified to introduce the 2'-deoxy functionality and subsequently coupled with the desired nucleobase.
Figure 1: General synthetic workflow for this compound from L-Ribose.
Detailed Experimental Protocol (Illustrative)
While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a representative procedure for the synthesis of L-deoxynucleosides from an L-sugar precursor is outlined below. This protocol is illustrative and would require optimization for the specific synthesis of this compound.
Protocol: Synthesis of a 2'-Deoxy-L-nucleoside from a Protected L-sugar
-
Protection of L-sugar: Commercially available L-ribose is first protected at the 3' and 5' hydroxyl groups using a suitable protecting group (e.g., TBDMS).
-
Activation of the 2'-hydroxyl group: The 2'-hydroxyl group is then activated for deoxygenation, for example, by conversion to a thiocarbonyl derivative.
-
Deoxygenation: The 2'-thiocarbonyl derivative is subjected to radical deoxygenation using a reagent such as tributyltin hydride.
-
Glycosylation: The resulting 2'-deoxy-L-ribose derivative is coupled with a silylated adenine base under Lewis acid catalysis (e.g., Vorbrüggen glycosylation).
-
Deprotection: Finally, the protecting groups on the sugar moiety are removed to yield the target this compound.
Analytical Methods for Stereochemical Characterization
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.
Protocol: Chiral HPLC Separation of 2'-Deoxyadenosine Enantiomers
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H), is typically used.[2][3]
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where adenosine absorbs strongly (around 260 nm) is used.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.
Figure 2: Workflow for chiral HPLC analysis of 2'-deoxyadenosine enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While 1H and 13C NMR spectra of enantiomers are identical in an achiral solvent, they can be used to confirm the overall structure of this compound by comparing the spectra to that of the known D-enantiomer.[4][5][6] Chiral shift reagents can be used to differentiate enantiomers by NMR.
Table 2: Representative 1H NMR Chemical Shifts for 2'-Deoxy-d-adenosine (Reference Data) [5][6]
| Proton | Chemical Shift (ppm) in DMSO-d6 |
| H-8 | 8.13 |
| H-2 | 8.34 |
| H-1' | 6.34 |
| H-2'a | 2.26 |
| H-2'b | 2.73 |
| H-3' | 4.41 |
| H-4' | 3.88 |
| H-5'a, H-5'b | 3.53, 3.62 |
| 5'-OH | 5.25 |
| 3'-OH | 5.31 |
| NH₂ | 7.31 |
Note: The spectral data for this compound is expected to be identical to that of the D-enantiomer in an achiral solvent.
Biological Activity and Mechanism of Action
This compound exhibits potent and selective inhibitory activity against the hepatitis B virus (HBV).[7] Its mechanism of action involves the inhibition of the viral DNA polymerase (reverse transcriptase).
Inhibition of HBV DNA Polymerase
Like many nucleoside analogs, this compound acts as a prodrug and must be intracellularly phosphorylated to its active triphosphate form. This triphosphate analog then competes with the natural substrate, 2'-deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HBV polymerase. Incorporation of the L-nucleotide analog leads to chain termination, thus halting viral replication.[8]
Figure 3: Proposed mechanism of action of this compound against HBV.
The stereochemistry of the L-sugar moiety is crucial for this selective inhibition. While the HBV polymerase can tolerate the L-configuration, human DNA polymerases are generally much less efficient at incorporating L-nucleotides, which contributes to the low cytotoxicity of this compound.
Conclusion
This compound stands as a testament to the importance of stereochemistry in drug design. Its unique chiral configuration as an L-nucleoside confers potent and selective anti-HBV activity with a favorable safety profile. This technical guide has provided a comprehensive overview of its stereochemical properties, synthetic considerations, analytical characterization, and mechanism of action. Further research into the enantioselective synthesis and detailed structural biology of its interaction with viral polymerases will undoubtedly pave the way for the development of next-generation antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. ct-k.com [ct-k.com]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Deoxyadenosine (958-09-8) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. Reverse transcriptase activity of hepatitis B virus (HBV) DNA polymerase within core capsid: interaction with deoxynucleoside triphosphates and anti-HBV L-deoxynucleoside analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Recognition of 2'-Deoxy-l-adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-l-adenosine (l-dA) is a stereoisomer of the naturally occurring 2'-deoxy-d-adenosine, a fundamental building block of DNA. The distinct three-dimensional arrangement of the sugar moiety in l-nucleosides confers unique biochemical properties, making them a compelling class of molecules for therapeutic development, particularly in antiviral and anticancer applications. Unlike their d-counterparts, l-nucleosides are often poor substrates for human DNA polymerases, which can contribute to a more favorable safety profile. However, their therapeutic efficacy is contingent on their recognition and metabolic activation by cellular or viral enzymes. This technical guide provides an in-depth exploration of the enzymatic recognition of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic pathways.
Enzymatic Phosphorylation: The Gateway to Bioactivity
The biological activity of most nucleoside analogs, including l-dA, is dependent on their conversion to the corresponding 5'-triphosphate form. This multi-step phosphorylation cascade is initiated by nucleoside kinases. While information is available for a range of L-nucleosides, specific kinetic data for this compound remains limited in publicly accessible literature. However, studies on analogous L-nucleosides provide valuable insights into the enzymatic machinery capable of recognizing these unnatural enantiomers.
The subsequent phosphorylation steps, from the monophosphate to the di- and triphosphate, are catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. These enzymes generally exhibit broader substrate specificity than the initial nucleoside kinases.
Quantitative Data on L-Nucleoside Recognition by Human Deoxycytidine Kinase (dCK)
While specific data for this compound is not available, the following table summarizes kinetic parameters for other L-nucleosides with wild-type and mutant human dCK, providing a comparative basis for understanding the potential interaction of l-dA with this enzyme.
| Substrate | Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| L-Thymidine (L-dT) | WT dCK | >5000 | 0.0003 | <1 |
| L-Thymidine (L-dT) | R104M/D133A dCK | 150 ± 20 | 0.11 ± 0.01 | 730 |
| L-Uridine (L-dU) | WT dCK | >5000 | 0.0002 | <1 |
| L-Uridine (L-dU) | R104M/D133A dCK | 230 ± 30 | 0.09 ± 0.01 | 390 |
Data adapted from Hazra et al., Biochemistry, 2011.
Interaction with DNA Polymerases
Once converted to its triphosphate form, this compound triphosphate (l-dATP) can interact with DNA polymerases. L-nucleoside triphosphates are generally poor substrates for human DNA polymerases (α, β, and γ), which contributes to their lower cytotoxicity in human cells.[2] However, they can be potent inhibitors of viral polymerases, such as the reverse transcriptase of the Hepatitis B Virus (HBV).[2] The mechanism of inhibition often involves chain termination of the growing viral DNA strand upon incorporation of the L-nucleoside monophosphate.
Cellular Uptake and Metabolism
The journey of this compound into a cell and its subsequent metabolic activation is a critical determinant of its therapeutic potential. As hydrophilic molecules, nucleosides require specialized transporter proteins to cross the cell membrane.
Cellular Transport and Metabolic Activation Pathway
The following diagram illustrates the general pathway for the cellular uptake and activation of a L-deoxynucleoside like this compound.
Experimental Protocols
In Vitro Kinase Phosphorylation Assay (NADH-Coupled Spectrophotometric Assay)
This protocol describes a continuous, enzyme-coupled assay to determine the kinetic parameters of a nucleoside kinase, such as dCK, with this compound. The assay measures the rate of ADP production, which is coupled to the oxidation of NADH.
Materials:
-
Recombinant human deoxycytidine kinase (dCK)
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
UV-Vis Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing the following components (final concentrations):
-
50 mM Tris-HCl (pH 7.5)
-
100 mM KCl
-
10 mM MgCl₂
-
1 mM DTT
-
1 mM ATP
-
1 mM PEP
-
0.2 mM NADH
-
5 units/mL PK
-
7 units/mL LDH
-
Varying concentrations of this compound (e.g., 0.5 µM to 500 µM)
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction: Add a known amount of dCK to the cuvette to initiate the reaction. The final enzyme concentration should be in the nanomolar range and determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Monitor the reaction: Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of the reaction is proportional to the rate of ADP production.
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax and the enzyme concentration.
-
Workflow for Kinase Assay
Structural Basis of Recognition
The ability of enzymes like dCK to phosphorylate both D- and L-nucleosides is attributed to the pseudo-symmetry of the nucleoside substrates and the flexibility of the enzyme's active site. Crystal structures of human dCK in complex with L-nucleoside analogs reveal that the enzyme can accommodate the unnatural chirality by maintaining key interactions with the nucleobase and the 5'-hydroxyl group, which is the site of phosphorylation.[3] The sugar moiety of the L-nucleoside adopts a conformation that presents the 5'-hydroxyl group in a position suitable for catalysis, despite the inverted stereochemistry at other positions.[3]
Conclusion
The enzymatic recognition of this compound is a critical factor in its potential as a therapeutic agent. While specific kinetic data for this molecule is still emerging, the known interactions of other L-nucleosides with enzymes like deoxycytidine kinase provide a strong foundation for understanding its metabolic activation. The lack of enantioselectivity in certain human kinases allows for the phosphorylation of these unnatural nucleosides, initiating a pathway that can lead to the selective inhibition of viral polymerases. Further research to elucidate the precise kinetic parameters of l-dA with various kinases and polymerases will be instrumental in the rational design and development of novel L-nucleoside-based therapies.
References
Conformational Analysis of 2'-Deoxy-L-adenosine Sugar Pucker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of the furanose ring in 2'-Deoxy-L-adenosine, a critical aspect for understanding its role in biological systems and for the rational design of nucleoside-based therapeutics. The sugar pucker equilibrium between the North (C3'-endo) and South (C2'-endo) conformations dictates the overall geometry of the nucleoside and its interactions with enzymes and receptors.
Quantitative Analysis of Sugar Pucker Equilibrium
The conformation of the deoxyribose ring in this compound is not static but exists in a dynamic equilibrium between two major puckered states: North and South. Experimental and computational studies have provided quantitative insights into this equilibrium.
In solution, this compound exhibits a slight preference for the South (C2'-endo) conformation.[1][2][3] Computational studies using stochastic difference equation algorithms have quantified this preference, indicating that the South pucker is favored over the North by a free energy difference of 0.34 ± 0.2 kcal/mol .[4] The free energy barrier for the transition between these two states is approximately 2.2 ± 0.2 kcal/mol above the global minimum, suggesting a rapid interconversion at physiological temperatures.[4]
This small energy difference results in a significant population of both conformers at equilibrium, which can be calculated using the Boltzmann distribution equation:
ΔG = -RT * ln(Keq)
where Keq = [%South] / [%North].
Based on the reported free energy difference, the approximate populations of the North and South conformers of this compound in solution are summarized in the table below.
| Parameter | Value |
| Favored Conformation | South (C2'-endo) |
| Free Energy Difference (ΔGN→S) | -0.34 ± 0.2 kcal/mol[4] |
| Calculated Population (% South) | ~65% |
| Calculated Population (% North) | ~35% |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the sugar pucker equilibrium. The magnitude of the scalar coupling constant between the H1' and H2' protons (³JH1'H2') is particularly informative. A larger coupling constant is indicative of a higher population of the South conformer.
| Conformation | Typical ³JH1'H2' Range (Hz) |
| Pure North (C3'-endo) | < 2[5] |
| Pure South (C2'-endo) | ~ 10[5] |
| N/S Equilibrium | Intermediate values |
Experimental and Computational Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This section outlines a generalized protocol for the determination of this compound sugar pucker conformation using solution-state NMR.
1. Sample Preparation:
- Dissolve this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the specific NMR instrument and experiment, typically in the millimolar range.
- Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).
- Adjust the pH of the solution if necessary, as it can influence the conformational equilibrium.
2. NMR Data Acquisition:
- Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton resonances.
- Perform two-dimensional (2D) correlation experiments such as DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) to assign the sugar proton resonances (H1', H2', H2'', H3', H4').[5]
- Measure the ³JH1'H2' coupling constant from the high-resolution 1D ¹H spectrum or from the cross-peaks in the DQF-COSY spectrum.
3. Data Analysis and Interpretation:
- Analyze the multiplicity and splitting patterns of the sugar proton signals.
- Extract the value of the ³JH1'H2' coupling constant.
- Estimate the percentage of the South conformer (%S) using the following empirical equation: %S = (³JH1'H2' - JN) / (JS - JN) * 100 where JN and JS are the coupling constants for the pure North and South conformers, respectively (typically around 1-2 Hz and 9-10 Hz).
- For a more detailed analysis, measure other vicinal proton-proton coupling constants within the sugar ring and use them as input for specialized software that can calculate the pseudorotation phase angle (P) and the puckering amplitude (φm).
Computational Modeling Protocol
This section provides a general workflow for the computational analysis of this compound sugar pucker conformation.
1. Initial Structure Preparation:
- Obtain the 3D coordinates of this compound from a chemical database or build it using molecular modeling software.
- Generate both North (C3'-endo) and South (C2'-endo) starting conformations.
2. Conformational Search and Energy Minimization:
- Perform a systematic or stochastic conformational search to explore the potential energy surface of the sugar ring. This can be achieved by rotating the dihedral angles of the furanose ring.
- For each generated conformer, perform a geometry optimization using a suitable level of theory. Common methods include Density Functional Theory (DFT) with functionals like B3LYP and a basis set such as 6-31G(d) or higher.[6] For more accurate energy calculations, higher-level methods like MP2 can be employed.
3. Free Energy Calculations:
- To obtain the relative populations of the North and South conformers in solution, it is necessary to calculate the free energy difference between them. This can be achieved using methods such as:
- Umbrella Sampling with QM/MM: This hybrid approach treats the nucleoside with quantum mechanics (QM) and the solvent with molecular mechanics (MM) to simulate the conformational landscape and calculate the potential of mean force along the pseudorotation pathway.
- Thermodynamic Integration or Free Energy Perturbation: These methods can be used in conjunction with molecular dynamics simulations to calculate the free energy difference between the two states.
4. Analysis of Results:
- Identify the low-energy conformers corresponding to the North and South puckers.
- Calculate the energy difference between these conformers.
- If free energy calculations were performed, determine the free energy difference and calculate the equilibrium populations of the North and South states.
- Analyze the geometric parameters of the optimized structures, including the pseudorotation phase angle and puckering amplitude.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Proton magnetic resonance studies of 2'-,3'-, and 5'-deoxyadenosine conformations in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton magnetic resonance studies of 2'-,3'-, and 5'-deoxyadenosine conformations in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abstract [monod.biomath.nyu.edu]
- 5. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
early studies on L-nucleoside antiviral activity
An In-depth Technical Guide to Early Studies on L-Nucleoside Antiviral Activity
Introduction
The field of antiviral chemotherapy has been revolutionized by the development of nucleoside analogues, which mimic natural building blocks of DNA and RNA to disrupt viral replication.[1][2] A particularly significant breakthrough was the discovery that nucleosides with an unnatural L-configuration (enantiomers of the natural D-isomers) could possess potent and selective antiviral activity.[3][4] This paradigm shift was epitomized by the discovery and success of Lamivudine (3TC), one of the most important drugs for the treatment of HIV and Hepatitis B (HBV) infections.[3] This guide provides a technical overview of the early research into L-nucleoside antivirals, focusing on their mechanism of action, key experimental data, and the protocols used to establish their efficacy.
Core Concepts: The Stereochemical Anomaly of L-Nucleosides
Naturally occurring nucleosides in DNA and RNA exist in the D-configuration. For many years, their L-enantiomers were considered biologically inert. However, the discovery of potent antiviral activity in L-nucleosides challenged this dogma.[4] The mode of action for these unnatural stereoisomers was found to be remarkably similar to their D-counterparts.[5] This involves a critical intracellular activation process and subsequent interaction with viral enzymes.
General Mechanism of Action
The antiviral activity of L-nucleosides is dependent on their metabolic activation within the host cell and their ability to act as fraudulent substrates for viral polymerases.[5][6] The process can be summarized in three key stages:
-
Cellular Uptake and Phosphorylation: The L-nucleoside analogue enters the infected host cell, often via nucleoside transporters.[7] Inside the cell, it is sequentially phosphorylated by host and/or viral kinases to its active 5'-triphosphate form (L-NTP).[5][7] The initial phosphorylation to the monophosphate is often the rate-limiting step.[2]
-
Polymerase Inhibition: The resulting L-NTP competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the viral polymerase (e.g., reverse transcriptase in HIV or DNA polymerase in HBV).[5][8]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the L-nucleoside analogue acts as a chain terminator.[5] Most of these early analogues lack a 3'-hydroxyl group, making the formation of the next phosphodiester bond impossible and thus halting DNA elongation.[1]
This mechanism is depicted in the signaling pathway diagram below.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enantiomeric Enigma: A Technical Guide to the Biochemical Pathways of L-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the world of nucleoside analogues, the chirality of the sugar moiety plays a pivotal role in determining biological activity and therapeutic potential. While nature predominantly utilizes D-nucleosides as the building blocks of life, their stereoisomers, the L-nucleosides, have emerged as a powerful class of therapeutic agents. This technical guide provides an in-depth exploration of the biochemical pathways involving L-nucleosides, from their metabolic activation to their mechanisms of action as potent antiviral and anticancer drugs. We will delve into the experimental protocols used to elucidate these pathways and present key quantitative data to inform further research and drug development efforts.
Core Concepts: The L-Enantiomer Advantage
The therapeutic success of L-nucleosides lies in a fundamental principle of stereoselectivity. While viral and some cancer-related enzymes can recognize and process L-nucleosides, normal mammalian cellular enzymes often exhibit a strong preference for the natural D-enantiomers.[1] This differential recognition leads to a significant reduction in host cell toxicity, a major hurdle in the development of effective and safe nucleoside-based therapies.
Biochemical Pathways of L-Nucleosides
The journey of an L-nucleoside from administration to therapeutic effect involves a series of intricate biochemical steps, primarily centered around its metabolic activation through phosphorylation.
Cellular Uptake
L-nucleosides, being hydrophilic molecules, require specialized transporter proteins to cross the cell membrane and enter the cytoplasm. This process is a critical determinant of their bioavailability and intracellular concentration.
Metabolic Activation: The Phosphorylation Cascade
Once inside the cell, L-nucleosides must be converted into their active triphosphate form. This is a three-step phosphorylation process catalyzed by a series of cellular kinases.
-
Step 1: Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group, converting the L-nucleoside into an L-nucleoside monophosphate. This reaction is typically catalyzed by a nucleoside kinase. For many L-deoxycytidine analogs, such as lamivudine and emtricitabine, deoxycytidine kinase (dCK) is the key enzyme.[2]
-
Step 2: Diphosphorylation: The L-nucleoside monophosphate is then converted to a diphosphate by a nucleoside monophosphate kinase (NMPK). These enzymes generally exhibit broader substrate specificity compared to the initial nucleoside kinases.[3][4]
-
Step 3: Triphosphorylation: The final step involves the addition of the third phosphate group by a nucleoside diphosphate kinase (NDPK), yielding the active L-nucleoside triphosphate. NDPKs are typically ubiquitous and have broad substrate specificity, phosphorylating a wide range of nucleoside diphosphates.[5][6][7]
Caption: General metabolic activation pathway of L-nucleosides.
Mechanism of Action
The active L-nucleoside triphosphates exert their therapeutic effects primarily by targeting viral or cellular DNA polymerases.
-
Competitive Inhibition: The L-nucleoside triphosphate, structurally mimicking a natural deoxynucleoside triphosphate (dNTP), competes for the active site of the polymerase.
-
Chain Termination: Upon incorporation into a growing DNA chain, the lack of a 3'-hydroxyl group on the sugar moiety of many L-nucleoside analogs prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting DNA synthesis.
Caption: Competitive inhibition and chain termination by L-nucleoside triphosphates.
Quantitative Data on Key L-Nucleosides
The following tables summarize the pharmacokinetic parameters and in vitro activity of several prominent L-nucleoside drugs.
Pharmacokinetic Properties
| Parameter | Lamivudine (3TC) | Emtricitabine (FTC) | Telbivudine |
| Bioavailability | ~82% (adults)[8] | 93% (capsule)[9] | - |
| Time to Peak (Tmax) | 0.5 - 1.5 hours[8] | 1.54 - 1.85 hours[3] | 2.5 - 3.0 hours[10] |
| Plasma Half-life | 5 - 7 hours[8] | ~10 hours[9] | ~40 - 49 hours |
| Intracellular Half-life (triphosphate) | 10.5 - 15.5 hours (HIV-1 cell lines)[8], 17 - 19 hours (HBV cell lines)[8] | ~39 hours | 14 hours[11] |
| Protein Binding | < 36%[4] | < 4%[9] | Low |
| Elimination | Primarily renal (~70% unchanged)[8] | Primarily renal (~86% unchanged)[9] | Primarily renal |
In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Lamivudine | HIV-1 | Various | 0.002 - 1.14[1] | >100 (in multiple cell lines)[12] | >87 - >50000 |
| HBV | - | 0.1[1] | - | - | |
| Emtricitabine | HIV-1 | - | - | - | - |
| HBV | HepG2.2.15 | - | >100 | - | |
| Telbivudine | HBV | HepG2 | 0.05 - 0.65[8] | >2000[8] | >3077 - >40000 |
| Duck HBV | Primary Duck Hepatocytes | 0.18[8] | - | - | |
| Troxacitabine | Oropharyngeal Carcinoma | KB | - | - | - |
| CPT-resistant Oropharyngeal Carcinoma | KB100 | - | - | - |
Experimental Protocols
Synthesis of L-Nucleosides (Example: Lamivudine)
The synthesis of L-nucleosides often involves stereoselective methods to obtain the desired enantiomer. One common approach is the resolution of a racemic mixture or the use of chiral precursors.
A representative synthesis of Lamivudine can be summarized in the following key steps:
-
Preparation of the Oxathiolane Ring: This typically involves the reaction of a protected glyoxylate with a thiol, followed by cyclization.
-
Introduction of the Nucleobase: The cytosine base (or a protected derivative) is coupled to the oxathiolane ring. This step is crucial for establishing the correct stereochemistry at the anomeric carbon.
-
Resolution of Enantiomers: If a racemic mixture is synthesized, enzymatic or chiral chromatographic methods are employed to separate the desired L-enantiomer from the D-enantiomer.
-
Deprotection: Finally, any protecting groups on the sugar and base moieties are removed to yield the final L-nucleoside.
A detailed, step-by-step protocol for the synthesis of Lamivudine can be complex and is often proprietary. However, a general workflow is depicted below.
Caption: A simplified workflow for the chemical synthesis of L-nucleosides.
Determination of Intracellular L-Nucleoside Triphosphate Levels by HPLC-MS/MS
Objective: To quantify the intracellular concentration of the active triphosphate form of an L-nucleoside.
Methodology:
-
Cell Culture and Treatment: Culture the target cells (e.g., MT-4, CEM, HepG2) to the desired density and treat with the L-nucleoside analog at various concentrations and time points.
-
Cell Lysis and Extraction: Harvest the cells and lyse them using a cold methanol-based solution to quench metabolic activity. Extract the intracellular metabolites.
-
Sample Preparation: Separate the triphosphate anabolites from other cellular components. This can be achieved using solid-phase extraction (SPE).
-
HPLC-MS/MS Analysis:
-
Inject the extracted sample into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Use an appropriate column (e.g., a C18 reversed-phase column) and a gradient elution program to separate the different phosphorylated forms of the L-nucleoside.
-
The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the parent ion (the L-nucleoside triphosphate) and its characteristic fragment ions.
-
-
Quantification: Generate a standard curve using known concentrations of the L-nucleoside triphosphate. The concentration in the cell extracts is then determined by comparing the peak area of the analyte to the standard curve.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of the L-nucleoside triphosphate against a specific DNA polymerase (e.g., HIV reverse transcriptase, HBV polymerase).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
A DNA template and a labeled primer.
-
The purified DNA polymerase.
-
A mixture of the four natural dNTPs.
-
Varying concentrations of the L-nucleoside triphosphate.
-
-
Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme or MgCl2 and incubate at the optimal temperature for the enzyme.
-
Termination: Stop the reaction at a specific time point by adding a quenching solution (e.g., EDTA).
-
Product Analysis: Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis:
-
Visualize and quantify the amount of full-length and terminated DNA products using a phosphorimager or fluorescence scanner.
-
Plot the percentage of inhibition of DNA synthesis against the concentration of the L-nucleoside triphosphate.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.
-
Cellular Uptake Assay
Objective: To measure the rate and extent of L-nucleoside uptake into cells.
Methodology:
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere.
-
Uptake Experiment:
-
Wash the cells with a pre-warmed uptake buffer.
-
Add the uptake buffer containing a radiolabeled L-nucleoside (e.g., [3H]-lamivudine) at a specific concentration.
-
Incubate for various time points.
-
-
Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove any unbound radiolabeled compound.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.
-
Data Analysis:
-
Determine the intracellular concentration of the L-nucleoside at each time point.
-
Calculate the initial rate of uptake and the steady-state intracellular concentration.
-
Conclusion
L-nucleosides represent a remarkable success story in medicinal chemistry, demonstrating how a subtle change in stereochemistry can lead to significant improvements in therapeutic index. Their unique biochemical pathways, characterized by selective activation in target cells and potent inhibition of viral and cancer-related enzymes, have paved the way for the development of life-saving drugs. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this fascinating class of molecules and to design the next generation of L-nucleoside-based therapies.
References
- 1. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside monophosphate kinases: structure, mechanism, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity and nucleotides binding properties of NM23H2/nucleoside diphosphate kinase homolog from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 8. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hivclinic.ca [hivclinic.ca]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2'-Deoxy-l-adenosine in HBV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection is a significant global health concern, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. Nucleoside analogs are a cornerstone of anti-HBV therapy, primarily targeting the viral DNA polymerase.[1] 2'-Deoxy-l-adenosine (l-dA) is an L-nucleoside analog that has demonstrated potent and selective inhibitory activity against HBV replication.[2][3] Unlike the naturally occurring D-nucleosides, L-nucleosides like l-dA exhibit unique stereochemistry that confers specific antiviral properties, often with a favorable safety profile.[4] These "unnatural" nucleosides represent a promising class of compounds for the development of novel HBV therapeutics.[4]
This document provides detailed application notes and protocols for the use of this compound in HBV replication assays, intended to guide researchers in the evaluation of its antiviral efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-HBV effect through a multi-step intracellular process that ultimately leads to the termination of viral DNA synthesis. The proposed mechanism is as follows:
-
Cellular Uptake: this compound enters the host hepatocyte.
-
Phosphorylation: Inside the cell, host cellular kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate (l-dATP).[5]
-
Competitive Inhibition: l-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV DNA polymerase.[6]
-
DNA Chain Termination: Upon incorporation into the growing viral DNA chain, the L-configuration of the sugar moiety of l-dATP prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination.[1][5] This effectively halts the replication of the HBV genome.
Notably, the triphosphate form of this compound shows low affinity for human DNA polymerases (α, β, and γ), which contributes to its low cytotoxicity and high selectivity for the viral polymerase.[4]
Caption: Mechanism of action of this compound.
Quantitative Data on Anti-HBV Activity
The following table summarizes the in vitro anti-HBV activity and cytotoxicity of this compound and related L-nucleoside analogs in the HepG2 2.2.15 cell line. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits HBV replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (l-dA) | Not explicitly stated, but potent | >100 | High | [4] |
| β-L-2',3'-didehydro-2',3'-dideoxyadenosine (β-L-D4A) | 0.1 | 180 | 1800 | [7] |
| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine | 1.5 | >200 | >133 | [8] |
| Lamivudine (3TC) | 0.03 | >100 | >3333 | [9] |
| Entecavir (ETV) | 0.0007 | >10 | >14285 | [9] |
| Telbivudine (LdT) | 0.007 | >100 | >14285 | [9] |
Experimental Protocols
Protocol 1: In Vitro Anti-HBV Replication Assay in HepG2 2.2.15 Cells
This protocol describes the evaluation of the antiviral activity of this compound against HBV in the stably transfected human hepatoblastoma cell line, HepG2 2.2.15, which constitutively produces HBV particles.
Materials:
-
HepG2 2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
L-glutamine
-
Penicillin-Streptomycin solution
-
This compound (and other test compounds)
-
24-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (1% Sarkosyl in PBS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TAE buffer
-
DNA loading dye
-
HBV-specific DNA probe (e.g., ³²P-labeled)
-
Hybridization buffer
-
Wash buffers (SSC, SDS)
Procedure:
-
Cell Seeding: Seed HepG2 2.2.15 cells in 24-well plates at a density of 2 x 10⁵ cells/mL in DMEM supplemented with 4% dialyzed FBS and 0.5 mM L-glutamine.[4]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) and control compounds. Include a no-drug control.
-
Incubation: Incubate the plates for 9 days, changing the medium and reapplying the compounds every 3 days.[4]
-
Harvesting Extracellular Virions: After 9 days, collect the culture supernatant.
-
DNA Extraction from Virions: a. Centrifuge the supernatant to pellet cellular debris. b. Precipitate virions using polyethylene glycol (PEG) 8000. c. Resuspend the viral pellet and treat with Proteinase K to digest viral proteins. d. Extract viral DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation. e. Resuspend the DNA pellet in TE buffer.
-
Southern Blot Analysis: a. Separate the extracted HBV DNA on a 1.2% agarose gel. b. Transfer the DNA to a nylon membrane. c. Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe. d. Wash the membrane to remove unbound probe. e. Expose the membrane to X-ray film or a phosphorimager screen to visualize the HBV DNA bands.
-
Data Analysis: Quantify the intensity of the HBV DNA bands. The EC50 value is the concentration of the compound that reduces the HBV DNA signal by 50% compared to the no-drug control.
Protocol 2: Cytotoxicity Assay in HepG2 Cells
This protocol determines the cytotoxicity of this compound in the parental HepG2 cell line using a standard MTT or CellTiter-Glo assay.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
96-well tissue culture plates
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Compound Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours or 9 days).[10]
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Add DMSO to dissolve the formazan crystals. c. Read the absorbance at 570 nm.
-
CellTiter-Glo Assay: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo reagent to each well. c. Mix and incubate for 10 minutes. d. Read the luminescence.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the no-drug control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Experimental workflow for assessing anti-HBV activity.
Conclusion
This compound is a promising anti-HBV compound with a distinct mechanism of action and a high selectivity index. The protocols outlined in this document provide a framework for the in vitro evaluation of this compound and other L-nucleoside analogs. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to the development of new and effective therapies for chronic hepatitis B.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 6. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-hepatitis B virus activity of 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reframeDB [reframedb.org]
Application Notes and Protocols for Incorporating 2'-Deoxy-l-adenosine into DNA Strands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into DNA strands is a powerful strategy in the development of therapeutic oligonucleotides and advanced molecular biology tools. 2'-Deoxy-l-adenosine, the L-enantiomer of the natural 2'-deoxyadenosine, is of particular interest due to the unique properties it imparts to DNA. Oligonucleotides containing L-nucleosides, often referred to as L-DNA, are resistant to degradation by nucleases, which primarily recognize and cleave D-enantiomeric DNA.[1] This enhanced stability makes L-DNA an excellent candidate for applications such as aptamers (Spiegelmers), antisense oligonucleotides, and diagnostic probes, where longevity in biological systems is crucial.[1]
This document provides detailed protocols and data for the two primary methods of incorporating this compound into DNA strands: automated solid-phase chemical synthesis using phosphoramidite chemistry and enzymatic incorporation via primer extension with DNA polymerases.
Methods of Incorporation
Chemical Synthesis via Phosphoramidite Method
Automated solid-phase synthesis is the gold standard for creating custom oligonucleotides with high purity and accuracy.[2] This method involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing DNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[3][4] The synthesis cycle is a four-step process: deblocking, coupling, capping, and oxidation.[3][5] To incorporate this compound, its corresponding phosphoramidite is used at the desired position in the sequence.
Enzymatic Incorporation using DNA Polymerase
Quantitative Data Summary
The efficiency of incorporation is a key parameter for both methods. For chemical synthesis, this is measured as coupling efficiency per cycle, while for enzymatic methods, it is determined by the kinetic parameters of the DNA polymerase.
Table 1: Chemical Synthesis Coupling Efficiency
| Nucleotide Type | Average Coupling Efficiency per Cycle | Estimated Final Yield (for a 20-mer) |
| Standard D-Nucleoside Phosphoramidites | >99% | ~82% |
| This compound Phosphoramidite | >98% (estimated)[7] | ~66% (estimated)[7] |
Note: Specific coupling efficiency for this compound phosphoramidite is not widely published but is expected to be high, comparable to standard phosphoramidites. The final yield is calculated as (Coupling Efficiency)^n, where n is the number of coupling steps.
Table 2: Enzymatic Incorporation Kinetics (Illustrative Data for Natural dATP)
| DNA Polymerase | Nucleotide | KM (µM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/KM) |
| Yeast DNA Polymerase δ | dGTP (correct) | 36 | 1.0 | 0.028 |
| Human DNA Polymerase ι | dATP (correct) | 25 | 0.021 | 0.00084 |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of an Oligonucleotide Containing this compound
This protocol outlines the steps for synthesizing a DNA oligonucleotide containing a single this compound unit using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3'-terminal nucleoside.
-
Standard D-nucleoside phosphoramidites (dA, dC, dG, dT) dissolved in anhydrous acetonitrile.
-
This compound phosphoramidite dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (16% N-methylimidazole in THF).
-
Oxidizer solution (0.02 M iodine in THF/water/pyridine).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Anhydrous acetonitrile for washing.
Procedure:
-
Synthesizer Setup:
-
Install the required phosphoramidite vials, including the this compound phosphoramidite, and reagent reservoirs on the DNA synthesizer.
-
Install the CPG column with the initial nucleoside for the desired sequence.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of this compound.
-
-
Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by flushing the column with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Step 2: Coupling: The this compound phosphoramidite (or a standard phosphoramidite) and the activator solution are delivered to the column. The coupling reaction forms a phosphite triester linkage between the 5'-hydroxyl of the support-bound chain and the incoming phosphoramidite. This step is typically very efficient, with coupling times of about 30-60 seconds.[8]
-
Step 3: Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated by delivering the capping solutions. This step minimizes the formation of deletion mutants.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by flushing the column with the oxidizer solution. The column is then washed with anhydrous acetonitrile.
-
-
Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is fully assembled.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on (Trityl-ON) to aid in purification.
-
Cleavage and Deprotection:
-
The CPG column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone and nucleobases are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-12 hours).
-
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC, which separates the full-length, Trityl-ON product from the shorter, uncapped failure sequences. The DMT group is then removed by treatment with an acid, followed by desalting.
Protocol 2: Enzymatic Incorporation of a Single this compound Triphosphate via Primer Extension
This protocol describes a method to incorporate a single this compound at a specific site in a DNA strand using a primer extension assay.
Materials:
-
Template oligonucleotide (a single-stranded DNA containing a D-thymidine at the position where L-adenosine incorporation is desired).
-
Primer oligonucleotide (complementary to the 3' end of the template, with its 3' end positioned just before the target incorporation site).
-
This compound triphosphate (L-dATP).
-
A suitable DNA polymerase (e.g., KOD polymerase, 9°Nm polymerase, or another polymerase screened for L-dATP incorporation).
-
10x Polymerase reaction buffer.
-
dNTP mix (containing dCTP, dGTP, dTTP at a concentration of 10 mM each).
-
Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
[γ-³²P]ATP and T4 Polynucleotide Kinase (for radiolabeling the primer).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
Procedure:
-
Primer Labeling (Optional but Recommended for Visualization):
-
Set up a reaction containing the primer, [γ-³²P]ATP, T4 Polynucleotide Kinase, and kinase buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Purify the labeled primer to remove unincorporated [γ-³²P]ATP, for example, using a spin column.
-
-
Primer-Template Annealing:
-
In a reaction tube, mix the labeled primer and the template oligonucleotide in a 1:1.5 molar ratio in 1x polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare a reaction mix on ice containing the annealed primer-template, 1x polymerase reaction buffer, the desired concentration of L-dATP, and the mix of the other three natural dNTPs (if subsequent extension is desired).
-
Initiate the reaction by adding the selected DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase for a predetermined time (e.g., 10-30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of stop/loading buffer.
-
-
Analysis by Denaturing PAGE:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dyes have migrated an appropriate distance.
-
Visualize the bands by autoradiography. The presence of a band corresponding to the primer extended by one or more nucleotides indicates successful incorporation of this compound.
-
Mandatory Visualizations
Chemical Synthesis Workflow
Caption: Workflow for automated solid-phase synthesis of DNA containing this compound.
Enzymatic Incorporation Workflow
Caption: Workflow for enzymatic incorporation of this compound via primer extension.
References
- 1. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 4. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Techniques for 2'-Deoxy-l-adenosine Detection and Quantification
Introduction
2'-Deoxy-l-adenosine is a nucleoside analogue of significant interest in pharmaceutical research and development due to its potential antiviral and anticancer properties. As an L-nucleoside, it can act as a chain terminator in DNA synthesis, making it a valuable compound for therapeutic applications. Accurate and sensitive detection and quantification of this compound in various matrices, including biological fluids, tissue samples, and pharmaceutical formulations, are crucial for preclinical and clinical studies. These application notes provide detailed protocols and performance data for several key analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, robust, and cost-effective method for the quantification of this compound. The technique separates the analyte from other components in a mixture based on its interaction with a stationary phase, followed by detection based on its UV absorbance.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linear Range | 0.25 - 100.00 µmol/L | [1] |
| Limit of Detection (LOD) | 0.017 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.25 µmol/L | [1] |
| Column Type | Reversed-Phase C18 | [1][2][3] |
| Detection Wavelength | 260 nm or 257 nm | [1][2] |
| Precision (RSD) | < 2% | [4] |
| Accuracy (Recovery) | 99.47% - 101.35% | [4] |
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation (Plasma/Urine):
-
To a 100 µL aliquot of the sample, add 200 µL of methanol to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
-
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a degasser, pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of 15 mM phosphate buffer (pH 3.8) with 10% methanol is often effective. Alternatively, a gradient elution can be used with solvent A as 0.4% phosphoric acid and solvent B as methanol.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 - 20 µL.
-
Detection: Monitor the column effluent at 260 nm.[1]
-
-
Data Analysis:
-
Prepare a calibration curve by injecting standards of known this compound concentrations (e.g., 0.25, 1, 5, 25, 100 µmol/L).
-
Plot the peak area against the concentration to generate a linear regression curve.
-
Quantify the this compound concentration in the unknown samples by interpolating their peak areas from the calibration curve.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for analyzing low concentrations of this compound in complex biological matrices. The method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Reference |
| Validated Range | 50 - 2500 fmol/sample | [6] |
| Limit of Detection (LOD) | 0.024 ng/mL | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| MRM Transition | m/z 252.2 -> 136.0 (example) | [7] |
| Column Type | C18 or PFP | [6][7] |
| Sample Type | Plasma, Urine, Cell Lysates | [5][6] |
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a Strata-X-CW SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.[6]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 2 x 2.0 mL of ultrapure water, followed by 0.25 mL of methanol to aid in drying.[6]
-
Elute the analytes with 3 x 0.5 mL of methanol.[6]
-
Dry the eluate under a stream of nitrogen at 50°C.
-
Reconstitute the dried sample in 100 µL of ultrapure water and transfer to a low-volume insert vial for injection.[6]
-
-
Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (100×2.1 mm, 3 µm) or a Phenomenex Kinetex PFP column (100 x 2.1 mm, 2.6µ).[6][7]
-
Mobile Phase: An isocratic mobile phase of 5:95 (v/v) acetonitrile and water containing 0.1% formic acid.[7]
-
Column Temperature: 50°C.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transition: Monitor the transition for this compound (e.g., m/z 252.2 -> 136.0). An isotopically labeled internal standard should be used for accurate quantification.[5][7]
-
Source Parameters: Optimize parameters such as capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.
-
-
Data Analysis:
-
Generate a calibration curve using standards prepared in a matrix matched to the samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot this ratio against the standard concentrations and perform a linear regression.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Workflow Diagram: LC-MS/MS Analysis
References
- 1. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cas.zju.edu.cn [cas.zju.edu.cn]
- 3. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. shimadzu.com [shimadzu.com]
- 6. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Adenosine and Deoxyadenosine Isomers in Foods with High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Polymerase Activity with 2'-Deoxy-l-adenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxy-l-adenosine is the L-enantiomer of the naturally occurring 2'-deoxy-d-adenosine. While DNA polymerases have evolved to be highly specific for D-nucleotides, the unnatural L-configuration of this compound and its triphosphate form (L-dATP) makes it a valuable tool for probing the stereospecificity and mechanism of these enzymes. L-nucleoside analogs are of significant interest in antiviral and anticancer drug development due to their potential to selectively inhibit viral or cellular DNA polymerases.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study the activity of various DNA polymerases.
Principle and Mechanism of Action
The primary mechanism by which L-nucleoside analogs like this compound triphosphate (L-dATP) affect DNA polymerase activity is through acting as a competitive inhibitor or a chain terminator.[3]
-
Competitive Inhibition: L-dATP can compete with the natural substrate, dATP, for the active site of the DNA polymerase. The polymerase's ability to discriminate between the D- and L-enantiomers will determine the potency of this inhibition.[1]
-
Chain Termination: If a DNA polymerase incorporates the L-nucleotide monophosphate into the growing DNA strand, the presence of the L-sugar can hinder or prevent the subsequent addition of the next nucleotide, leading to chain termination.[1][3] The efficiency of incorporation and the extent of chain termination are key parameters to investigate.
The stereoselectivity of DNA polymerases is not absolute. While human DNA polymerases generally exhibit strong discrimination against L-nucleotides, some viral reverse transcriptases and certain human DNA polymerases can incorporate them to varying degrees.[1][2][4] This differential activity forms the basis for the therapeutic window of many L-nucleoside analog drugs.
Applications
-
Screening for Novel Antiviral and Anticancer Agents: this compound and other L-nucleoside analogs can be used in high-throughput screens to identify compounds that selectively inhibit viral or cancer-associated DNA polymerases.
-
Probing the Active Site of DNA Polymerases: The differential incorporation and inhibition by L-nucleotides can provide insights into the structure and flexibility of the polymerase active site.[2][4]
-
Understanding Mechanisms of Drug Resistance: Studying how mutations in DNA polymerases affect their interaction with L-nucleoside analogs can help in understanding and overcoming drug resistance.
Data Presentation
The following table summarizes the inhibitory effects and substrate properties of the L-nucleoside analog, L-dTTP, against a panel of DNA polymerases. While specific data for L-dATP is not as readily available in the literature, the data for L-dTTP provides a strong representative example of the stereoselectivity of these enzymes.
| DNA Polymerase | Inhibition by L-dTTP | Incorporation of L-dTMP | Chain Elongation after L-dTMP Incorporation |
| Human DNA Polymerase α | Yes | Yes | Yes |
| Human DNA Polymerase β | No | No | N/A |
| Human DNA Polymerase γ | Yes | No | N/A |
| Human DNA Polymerase δ | Yes | No | N/A |
| Human DNA Polymerase ε | Yes | No | N/A |
| HIV-1 Reverse Transcriptase | Yes | Yes | Yes |
| E. coli DNA Polymerase I | Yes | Yes | Partial |
Data adapted from Focher et al., Nucleic Acids Research, 1995.[1]
Experimental Protocols
Protocol 1: DNA Polymerase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound triphosphate (L-dATP) on DNA polymerase activity.
Materials:
-
Purified DNA Polymerase (e.g., Human DNA Polymerase α, β, γ, δ, ε, or a viral polymerase)
-
Activated Calf Thymus DNA (or a specific primer-template system)
-
This compound triphosphate (L-dATP)
-
dATP, dCTP, dGTP, dTTP
-
[³H]-dTTP or other radiolabeled dNTP
-
Reaction Buffer (specific to the polymerase being tested, typically contains Tris-HCl, MgCl₂, DTT)
-
Stop Solution (e.g., EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated DNA, dCTP, dGTP, dTTP (including [³H]-dTTP), and the desired concentration of dATP.
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of L-dATP in the reaction buffer.
-
Set up Reactions: For each reaction, combine the reaction mix with a specific concentration of L-dATP. Include a control reaction with no L-dATP.
-
Initiate Reaction: Add the DNA polymerase to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reactions by adding the stop solution.
-
Precipitation: Precipitate the newly synthesized DNA by adding cold TCA.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each L-dATP concentration relative to the control. Determine the IC₅₀ value, which is the concentration of L-dATP that causes 50% inhibition of DNA polymerase activity.
Protocol 2: Chain Termination Assay
This protocol determines if L-dATP is incorporated into a growing DNA strand and if it causes chain termination.
Materials:
-
Purified DNA Polymerase
-
Synthetic primer-template DNA (e.g., a 5'-radiolabeled primer annealed to a longer template strand)
-
This compound triphosphate (L-dATP)
-
dATP, dCTP, dGTP, dTTP
-
Reaction Buffer
-
Stop Solution (e.g., formamide with loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare Primer-Template: Anneal the 5'-radiolabeled primer to the template DNA.
-
Set up Reactions: In separate tubes, set up the following reactions:
-
Control: Primer-template, reaction buffer, all four dNTPs.
-
L-dATP Incorporation: Primer-template, reaction buffer, dCTP, dGTP, dTTP, and L-dATP (in place of dATP).
-
Dideoxy Sequencing Ladder (optional): Reactions containing one of the four ddNTPs to serve as size markers.
-
-
Initiate Reaction: Add the DNA polymerase to each tube.
-
Incubation: Incubate at the optimal temperature for the polymerase for a defined time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reactions by adding the stop solution.
-
Denaturation: Heat the samples to denature the DNA.
-
PAGE: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film.
-
Analysis: Compare the product lengths in the L-dATP reaction to the control and sequencing ladder. The appearance of shorter DNA fragments at positions where adenine would be incorporated indicates incorporation of L-dAMP and subsequent chain termination.
Visualization of Experimental Workflows and Concepts
Caption: Workflow for DNA Polymerase Inhibition Assay.
Caption: Workflow for the Chain Termination Assay.
Caption: Potential mechanisms of L-dATP action on DNA polymerase.
References
- 1. Stereospecificity of human DNA polymerases alpha, beta, gamma, delta and epsilon, HIV-reverse transcriptase, HSV-1 DNA polymerase, calf thymus terminal transferase and Escherichia coli DNA polymerase I in recognizing D- and L-thymidine 5'-triphosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the D-stereoselectivity of human DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease [mdpi.com]
- 4. pnas.org [pnas.org]
Troubleshooting & Optimization
troubleshooting 2'-Deoxy-l-adenosine synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Deoxy-l-adenosine.
Troubleshooting Guide
Problem 1: Low Yield of the Desired β-Anomer and Presence of a Significant Amount of the α-Anomer
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Glycosylation Conditions: The stereoselectivity of the Vorbrüggen glycosylation reaction is highly dependent on the Lewis acid, solvent, and temperature. | Optimize Lewis Acid: Screen different Lewis acids such as SnCl₄, TMSOTf, or TiCl₄. The choice of Lewis acid can significantly influence the α/β ratio. |
| Solvent Selection: Acetonitrile is a common solvent, but in some cases, less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may favor the formation of the β-anomer.[1] | |
| Temperature Control: Perform the glycosylation at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity. | |
| Incomplete Silylation of the Nucleobase: If the adenine base is not fully silylated, its nucleophilicity is reduced, which can affect the reaction's stereochemical outcome. | Ensure Complete Silylation: Use an excess of the silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and ensure a sufficient reaction time to achieve complete silylation of N6-benzoyladenine before adding the sugar donor. Monitor the reaction by TLC or ¹H NMR. |
| Anomerization of the Sugar Donor: The protected L-2-deoxyribose donor can anomerize under the reaction conditions, leading to the formation of both α and β products. | Use a Stereochemically Pure Sugar Donor: Start with a highly pure anomer of the protected L-2-deoxyribose. Consider using a sugar donor with a participating group at the C2 position if applicable to favor β-glycosylation, although this is not directly possible for a 2'-deoxy sugar. |
| Equilibration of Anomers: Under certain Lewis acid conditions, the initially formed anomers can equilibrate. | Kinetic vs. Thermodynamic Control: Favor kinetic control by using a strong Lewis acid at low temperature for a shorter reaction time. For thermodynamic control, which may favor the more stable anomer (often the β-anomer), longer reaction times or higher temperatures with a milder Lewis acid might be explored, though this can be counterintuitive and requires careful optimization. |
Experimental Protocol: Optimization of Glycosylation
-
Preparation of Silylated Adenine: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend N6-benzoyladenine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and heat the mixture to reflux until the solution becomes clear.
-
Sugar Donor Preparation: In a separate flame-dried flask, dissolve the protected 1-chloro-2-deoxy-L-ribofuranose in anhydrous acetonitrile and cool to the desired temperature (e.g., 0 °C or -20 °C).
-
Glycosylation Reaction: To the cooled solution of the sugar donor, add the chosen Lewis acid (e.g., TMSOTf, 1.2 equivalents) dropwise. After stirring for 15 minutes, add the freshly prepared silylated adenine solution via cannula.
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or HPLC to determine the α/β anomer ratio.
Problem 2: Presence of Unreacted Starting Materials (N6-Benzoyladenine or Sugar Donor)
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Insufficient Activation of the Sugar Donor: The Lewis acid may be inactive or used in an insufficient amount. | Use Fresh or Purified Lewis Acid: Ensure the Lewis acid is of high quality and not decomposed. Use a sufficient stoichiometric amount (typically 1.1-1.5 equivalents). |
| Low Reactivity of Silylated Adenine: Incomplete silylation or decomposition of the silylated base can lead to poor nucleophilicity. | Freshly Prepare Silylated Base: Use the silylated adenine immediately after its preparation. |
| Reaction Temperature Too Low: While low temperatures favor stereoselectivity, they can also slow down the reaction rate, leading to incomplete conversion. | Gradual Warming: After the initial low-temperature reaction, allow the mixture to slowly warm to room temperature and monitor for further conversion. |
Problem 3: Formation of Side Products Other Than the α-Anomer
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Deprotection during Reaction: Acid-labile protecting groups on the sugar (e.g., TBDMS) or the base (benzoyl) may be partially cleaved by the Lewis acid. | Choose Stable Protecting Groups: Use protecting groups that are stable to the Lewis acid conditions, such as p-toluoyl groups for the hydroxyl functions. |
| Reaction with Residual Water: Moisture in the reaction can decompose the Lewis acid and the silylated base, leading to side reactions and low yields. | Strict Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and perform the reaction under a dry inert atmosphere. |
| N7-Glycosylation: For purines, glycosylation can sometimes occur at the N7 position in addition to the desired N9 position. | Optimize Reaction Conditions: The choice of solvent and Lewis acid can influence the N9/N7 regioselectivity. Generally, the Vorbrüggen reaction conditions favor N9 glycosylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities encountered during the synthesis of this compound are:
-
α-Anomer: The undesired stereoisomer at the anomeric carbon (C1').
-
Unreacted Starting Materials: Residual N6-benzoyladenine and the protected L-2-deoxyribose donor.
-
Partially Deprotected Intermediates: Molecules where one or more of the protecting groups (e.g., benzoyl on the adenine or toluoyl on the sugar) have been prematurely removed.
-
N7-Regioisomer: The product where the sugar moiety is attached to the N7 position of the adenine base instead of the desired N9 position.
-
Degradation Products: Impurities arising from the decomposition of starting materials or products during the reaction or work-up.
Q2: How can I separate the desired β-anomer from the α-anomer?
A2: The separation of α and β anomers can be challenging due to their similar physical properties. Common methods include:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a suitable buffer system can be used.[2][3]
-
Column Chromatography on Silica Gel: While difficult, careful optimization of the solvent system (e.g., a gradient of methanol in dichloromethane) may allow for the separation of the anomers, especially if they are still protected.
-
Fractional Crystallization: In some cases, one anomer may be selectively crystallized from a suitable solvent mixture.
Q3: What analytical techniques are recommended for monitoring the synthesis and purity of this compound?
A3: The following analytical techniques are essential:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For determining the ratio of α and β anomers and assessing the overall purity of the final product.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities. The coupling constant of the anomeric proton (H1') in the ¹H NMR spectrum is a key indicator of the stereochemistry (typically a larger coupling constant for the β-anomer).
-
Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying any byproducts.
Key Experimental Methodologies
Detailed Protocol: Synthesis of this compound (Illustrative)
This protocol is a general representation based on the Vorbrüggen glycosylation and subsequent deprotection.
-
Protection of L-2-Deoxyribose: The hydroxyl groups of L-2-deoxyribose are protected, for example, with p-toluoyl chloride in pyridine to yield 1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose.
-
Glycosylation (Vorbrüggen Reaction):
-
N6-benzoyladenine is silylated with an excess of N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile by heating to reflux until a clear solution is obtained.
-
In a separate flask, the protected L-2-deoxyribose derivative is dissolved in anhydrous acetonitrile and cooled to 0 °C.
-
A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to the sugar solution.
-
The hot solution of silylated N6-benzoyladenine is then added to the activated sugar solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
-
Deprotection:
-
The protected nucleoside is treated with a solution of sodium methoxide in methanol or ammonia in methanol to remove the p-toluoyl and benzoyl protecting groups.
-
The reaction is monitored by TLC until completion.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel or by preparative HPLC to separate the β-anomer from the α-anomer and other impurities.
-
Visualizations
Synthesis Pathway of this compound
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow for Low β-Anomer Yield
Caption: Troubleshooting workflow for low β-anomer yield.
Logical Relationship of Common Impurities
Caption: Origin of common impurities in the synthesis process.
References
- 1. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Guanosine, Deoxyguanosine, Adenosine, Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing 2'-Deoxy-L-adenosine Phosphoramidite Coupling Efficiency
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the coupling efficiency of 2'-Deoxy-L-adenosine phosphoramidite during oligonucleotide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My overall synthesis yield is low, and I suspect poor coupling efficiency with this compound. What are the first things I should check?
Low yield is most often traced back to suboptimal conditions in the coupling step. The primary factors to investigate are the presence of moisture, the quality and age of your reagents, and the parameters of your synthesis cycle. A systematic check of these common failure points will resolve most issues.
Q2: How can I rigorously minimize water contamination in my synthesis protocol?
Moisture is a critical adversary to high-efficiency phosphoramidite chemistry. Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite and also directly degrades the phosphoramidite monomer.[1]
-
Solvents: Use fresh, anhydrous grade acetonitrile (ACN) with a water content of 15 ppm or lower. Purchase solvents in septum-sealed bottles to prevent atmospheric moisture absorption.[1]
-
Reagents: Ensure phosphoramidites and activators are stored in desiccators and handled under an inert, dry atmosphere (argon or helium).[1]
-
Hardware: Use an in-line drying filter for the gas supplied to the synthesizer. If the synthesizer has been idle, run several priming cycles with anhydrous ACN to dry the fluidics. In environments with high humidity, consider placing the synthesizer in a controlled-humidity enclosure.[1]
Q3: I am observing a significant amount of (n-1) shortmer sequences in my final product analysis. Is this definitively a coupling issue?
Yes, the presence of (n-1) sequences is the most direct indicator of failed coupling. During the synthesis cycle, any 5'-hydroxyl groups that fail to couple with the incoming phosphoramidite are permanently terminated in the subsequent "capping" step.[2][3] This prevents them from participating in further chain elongation, resulting in truncated sequences (shortmers). While inefficient capping can also cause issues, failed coupling is the root cause of this specific impurity.
Q4: My coupling efficiency is inconsistent from one synthesis to another. What could be the cause?
Inconsistent results often point to environmental or consumable-related factors rather than a fundamental flaw in the protocol.
-
Environmental Humidity: Fluctuations in ambient humidity can affect the water content of reagents and solvents, especially if they are not handled with strict anhydrous techniques.[4]
-
Reagent Age: Ensure you are using fresh phosphoramidites and activator solutions. Phosphoramidites can degrade over time, even when stored properly, and activator solutions can absorb moisture.[1]
-
Synthesizer Maintenance: Inconsistent performance from the synthesizer's fluid delivery system can lead to variable reagent delivery and, consequently, fluctuating coupling efficiencies. Regular maintenance and calibration are essential.
Q5: Could the this compound phosphoramidite itself be the problem?
While L-nucleosides follow the same chemical principles as their natural D-counterparts, their unique stereochemistry can introduce subtle steric effects. If you have ruled out all other common issues, consider optimizing parameters specifically for the L-amidite.
-
Extended Coupling Time: Sterically hindered phosphoramidites can benefit from a longer coupling time to ensure the reaction goes to completion.[5] Consider increasing the standard coupling time from 3 minutes to 6-8 minutes.
-
Activator Choice: A more potent activator may be required. If you are using 1H-Tetrazole, switching to 4,5-Dicyanoimidazole (DCI) can significantly increase the reaction rate.[6][7]
-
Amidite Quality: Verify the purity and integrity of your this compound phosphoramidite lot via methods like ³¹P NMR or HPLC, as poor quality will invariably lead to poor performance.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target for coupling efficiency, and how does it impact the final product?
A coupling efficiency of over 99% per step is the standard for modern oligonucleotide synthesis.[2] While a 1% drop may seem minor, its effect is cumulative and dramatically reduces the yield of the full-length product (FLP), especially for longer oligonucleotides.[1][2]
Q2: Which activator is best for coupling this compound phosphoramidite?
Standard activators such as 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI) are all effective.[8][9] However, for challenging or sterically hindered couplings, DCI is often preferred as it is more nucleophilic and can complete the coupling reaction twice as fast as tetrazole.[6][7]
Q3: How does temperature influence the coupling reaction?
Elevated temperatures generally accelerate reaction rates. However, for phosphoramidite chemistry, this also increases the risk of undesirable side reactions, most notably the depurination of adenosine and guanosine residues.[] Therefore, synthesis is almost always performed at ambient temperature to maintain the fidelity of the growing oligonucleotide chain.
Q4: What are the essential steps of the phosphoramidite synthesis cycle?
The synthesis of an oligonucleotide is a cyclical process involving four key chemical steps that are repeated for each nucleotide addition.[3][8]
-
Deblocking (Detritylation): An acid (e.g., trichloroacetic acid) removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide, exposing a free 5'-hydroxyl group for the next coupling reaction.[2][11]
-
Coupling: The this compound phosphoramidite, activated by a catalyst like DCI, is added. It reacts with the free 5'-hydroxyl group to form a new phosphite triester linkage.[2][11]
-
Capping: To prevent unreacted chains from elongating further, any free 5'-hydroxyl groups that failed to couple are permanently blocked by acetylation.[3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester bond using an iodine solution.[3]
Data and Protocols
Data Presentation
Table 1: Impact of Stepwise Coupling Efficiency on Full-Length Product (FLP) Yield
This table illustrates the theoretical maximum yield of the desired full-length oligonucleotide based on the average coupling efficiency per cycle. Note the significant drop in yield for longer sequences, even with high efficiency.[1][2]
| Oligo Length | 98.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 66.8% | 90.5% |
| 50mer | 36.4% | 77.9% |
| 100mer | 13.3% | 60.6% |
| 150mer | 4.8% | 47.1% |
Table 2: Comparison of Common Activators for Phosphoramidite Coupling
The choice of activator impacts reaction speed and efficiency. DCI is a highly effective and soluble activator that can accelerate coupling.[6][12]
| Activator | Typical Concentration | Key Characteristics |
| 1H-Tetrazole | 0.45 M | The historical standard; less acidic but also less reactive.[6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | More acidic and reactive than tetrazole, often used for RNA synthesis.[9] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Highly nucleophilic, leading to rapid coupling rates; very soluble in ACN.[6][7] |
Experimental Protocols
Protocol 1: Standard Automated Phosphoramidite Coupling Cycle
This protocol outlines the sequence of events for a single nucleotide addition on an automated DNA/RNA synthesizer.
-
Deblocking: Flush the column with a 3% solution of trichloroacetic acid (TCA) in dichloromethane for 60-90 seconds to remove the 5'-DMT group.
-
Wash: Thoroughly wash the column with anhydrous acetonitrile (ACN) to remove the acid and prepare for coupling.
-
Coupling: Simultaneously deliver the this compound phosphoramidite solution (e.g., 0.1 M in ACN) and the activator solution (e.g., 0.45 M DCI in ACN) to the column. Allow the reaction to proceed for the specified coupling time (default: 3 minutes; extended: 6-8 minutes).
-
Wash: Wash the column with ACN to remove excess reagents.
-
Capping: Deliver Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF) to acetylate and terminate any unreacted 5'-OH groups.
-
Oxidation: Flush the column with an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) for 30-45 seconds to stabilize the newly formed phosphite triester linkage into a phosphate triester.
-
Wash: Perform a final ACN wash to prepare the column for the next deblocking step.
-
Repeat: Repeat the cycle until the entire sequence is assembled.
Protocol 2: Anhydrous Preparation of Phosphoramidite Solution
Proper handling during dissolution is critical to preserving the phosphoramidite's reactivity.[1]
-
Preparation: Allow the phosphoramidite vial to equilibrate to room temperature for at least 20 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Perform all subsequent steps under a gentle stream of dry argon or helium.
-
Dissolution: Using a syringe that has been purged with inert gas, add the required volume of anhydrous acetonitrile to the vial.
-
Mixing: Gently swirl or vortex the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking, which can introduce shear stress.
-
Transfer: Immediately transfer the solution to the designated reservoir on the synthesizer, ensuring the bottle is sealed with a septum cap to maintain an anhydrous environment.
Visual Guides
Caption: A diagram illustrating the four fundamental steps of the phosphoramidite synthesis cycle.
References
- 1. glenresearch.com [glenresearch.com]
- 2. idtdna.com [idtdna.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
Technical Support Center: 2'-Deoxy-L-adenosine in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-L-adenosine in aqueous solutions. Due to limited published stability data specifically for the L-isomer, some information provided is based on the behavior of the closely related D-isomer and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound is its degradation under acidic conditions. Like other deoxynucleosides, the glycosidic bond is susceptible to hydrolysis in low pH environments, which can lead to the formation of adenine and 2-deoxy-L-ribose. While L-nucleosides generally exhibit higher resistance to enzymatic degradation compared to their D-counterparts, chemical stability, particularly pH-dependent hydrolysis, remains a critical factor to consider.[1][2][3]
Q2: How does pH affect the stability of this compound solutions?
A2: Based on studies of analogous compounds like 2-chloro-2'-deoxyadenosine, it is expected that this compound will be significantly less stable in acidic solutions (pH < 7) and more stable in neutral to basic solutions (pH ≥ 7).[1] For a similar compound, 2-chloro-2'-deoxyadenosine, significant degradation was observed at pH 1 and 2 at 37°C, while it remained stable at neutral and basic pH.[1] Therefore, it is crucial to maintain a neutral or slightly basic pH for aqueous solutions of this compound to minimize degradation.
Q3: What is the expected shelf-life of this compound in an aqueous solution?
Q4: Are there any specific analytical methods recommended for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its potential degradation products.[1][4] A reversed-phase C18 column is often suitable for separating the nucleoside from its degradation products.[4] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5]
Q5: How does the stability of L-nucleosides like this compound compare to their natural D-isomers?
A5: L-nucleosides are generally more resistant to degradation by nucleases and other enzymes compared to their natural D-isomers.[2][3][6] This increased biological stability is a key advantage for their use in therapeutic applications. However, their chemical stability, particularly against hydrolysis at acidic pH, is expected to be comparable to their D-counterparts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in solution. | The solution pH may be acidic, leading to hydrolytic degradation. | Check the pH of your aqueous solution and adjust to neutral or slightly basic (pH 7-8) using a suitable buffer. Store solutions at low temperatures (2-8°C or -20°C). |
| Appearance of an unexpected peak in HPLC analysis. | This could be a degradation product, most likely adenine, resulting from the cleavage of the glycosidic bond. | Confirm the identity of the peak by comparing its retention time with an adenine standard. If confirmed, this indicates degradation, likely due to acidic conditions. |
| Inconsistent results in biological assays. | Degradation of the this compound stock solution can lead to lower effective concentrations. | Prepare fresh stock solutions frequently and store them under optimal conditions (neutral pH, low temperature). Re-evaluate the purity of the stock solution using a validated analytical method like HPLC. |
| Precipitation of the compound in the solution. | The solubility limit may have been exceeded, or the compound may be less soluble at lower temperatures. | Ensure the concentration is within the solubility limits for the chosen solvent and temperature. A gentle warming and sonication may help in redissolving the compound. Always check for recrystallization upon cooling. |
Data Presentation
While specific quantitative stability data for this compound is limited, the following table summarizes the stability of a closely related compound, 2-chloro-2'-deoxyadenosine, under various pH and temperature conditions. This data can serve as a useful reference for understanding the potential stability profile of this compound.
Table 1: Stability of 2-chloro-2'-deoxyadenosine in Aqueous Solution [1]
| pH | Temperature (°C) | Time (hours) | Remaining Compound (%) | Half-life (T 1/2) (hours) |
| 1 | 37 | 2 | 2 | 0.37 |
| 2 | 37 | 6 | 13 | 1.6 |
| Neutral/Basic | 37 - 80 | Not specified | Stable | Not applicable |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[7]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
HPLC system with UV detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equimolar amount of NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with HCl.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Incubate at room temperature, protected from light, for a defined period. Analyze aliquots at different time points by HPLC.
-
Thermal Degradation: Prepare an aqueous solution of this compound at a neutral pH. Incubate at an elevated temperature (e.g., 70°C). Analyze aliquots at different time points by HPLC.
-
Photostability: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.
Protocol 2: HPLC Method for Quantification
Objective: To quantify this compound and monitor its degradation.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.4).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study or other experiments to a suitable concentration with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to determine the concentration of this compound in the samples.
Mandatory Visualizations
Caption: Plausible degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Comparison of d-DNA and l-DNA Strand-Displacement Reactions in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting Unexpected PCR Results with 2'-Deoxy-l-adenosine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during PCR amplification when using 2'-Deoxy-l-adenosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it affect my PCR?
A1: this compound is a stereoisomer (L-configuration) of the naturally occurring 2'-deoxyadenosine (D-configuration). Due to its unnatural stereochemistry, it can act as a chain terminator during DNA synthesis.[1][2] When incorporated into a growing DNA strand by a DNA polymerase, the L-configuration can hinder or prevent the addition of the next nucleotide, leading to premature termination of the PCR product.
Q2: Why am I getting no PCR product or a very low yield when using this compound?
A2: The absence or low yield of your target PCR product is a common issue when using modified nucleosides. Several factors could be at play:
-
Chain Termination: this compound may be acting as an efficient chain terminator, preventing the synthesis of full-length products.[2]
-
Polymerase Inhibition: The DNA polymerase you are using may not be efficient at incorporating L-nucleotides, or the presence of this compound triphosphate (L-dATP) may be inhibiting the polymerase's activity. The ability of DNA polymerases to incorporate modified nucleotides varies significantly between different enzymes.[3][4][5]
-
Suboptimal Reagent Concentrations: The concentration of L-dATP, standard dNTPs, MgCl₂, primers, or template DNA may not be optimal for your specific reaction.[6][7]
-
Incorrect Thermal Cycling Parameters: Annealing temperatures and extension times that are not optimized for the inclusion of a modified nucleotide can lead to reaction failure.[8]
Q3: I am observing PCR products of an unexpected size (e.g., shorter bands, smears). What could be the cause?
A3: Unexpected band sizes are often a result of non-specific amplification or premature termination.
-
Premature Termination: The incorporation of this compound can lead to a population of DNA fragments of varying lengths, resulting in a smear or multiple shorter bands on a gel.
-
Non-specific Priming: Suboptimal annealing temperatures can lead to primers binding to unintended sites on the template, resulting in off-target amplification products.[9][10][11]
-
Primer-Dimers: At high concentrations, primers can anneal to each other, creating short, unwanted PCR products.[10]
-
Degraded Template DNA: Poor quality template DNA can lead to the amplification of shorter fragments and smearing.[7]
Troubleshooting Guide
If you are experiencing issues with your PCR amplification when using this compound, consider the following troubleshooting steps.
Problem 1: No Amplification or Low Yield
| Possible Cause | Recommended Solution |
| Inappropriate DNA Polymerase | Select a DNA polymerase known to have higher tolerance for incorporating modified nucleotides. Family B polymerases (e.g., Pfu, Vent) may be more suitable than Family A polymerases (e.g., Taq).[12][13] It may be necessary to screen several polymerases to find one that is compatible. |
| Suboptimal L-dATP:dNTP Ratio | Optimize the concentration of this compound triphosphate (L-dATP) in your reaction. Start with a very low ratio of L-dATP to dATP and titrate upwards. |
| Incorrect MgCl₂ Concentration | Magnesium is a critical cofactor for DNA polymerase.[6] The optimal concentration can be affected by the presence of modified nucleotides. Perform a MgCl₂ titration (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM) to find the ideal concentration for your reaction. |
| Suboptimal Annealing Temperature | The presence of modified nucleotides in the template or being incorporated can affect primer annealing. Optimize the annealing temperature using a gradient PCR. A good starting point is 3-5°C below the calculated melting temperature (Tm) of your primers.[14][15] |
| Insufficient Extension Time | The incorporation of a modified nucleotide may slow down the polymerase. Increase the extension time to allow for complete synthesis of the desired product. A general guideline is 1 minute per kb for standard PCR, but this may need to be extended.[8][15] |
| Poor Template Quality or Quantity | Ensure you are using high-quality, non-degraded template DNA. Titrate the amount of template DNA in your reaction, as too much or too little can inhibit the reaction.[7] |
Problem 2: Unexpected Band Size, Multiple Bands, or Smearing
| Possible Cause | Recommended Solution |
| Premature Chain Termination | Reduce the concentration of this compound triphosphate (L-dATP). A lower concentration will decrease the probability of its incorporation and allow for more full-length product formation. |
| Non-specific Primer Annealing | Increase the annealing temperature in 1-2°C increments to enhance primer specificity.[14] You can also try a "hot start" PCR to prevent non-specific amplification during reaction setup.[11] |
| Primer Design Issues | Review your primer design. Ensure primers are specific to your target sequence and do not have significant self-complementarity, which can lead to primer-dimers.[14] |
| Excessive PCR Cycles | Too many cycles can lead to the accumulation of non-specific products. Try reducing the number of cycles (e.g., from 35 to 25-30).[10] |
| High Primer Concentration | High primer concentrations can promote the formation of primer-dimers. Reduce the primer concentration in your reaction mix.[11] |
Experimental Protocols
Standard PCR Protocol for Optimization with this compound
This protocol provides a starting point. Optimization of each component is critical.
1. Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM each of dGTP, dCTP, dTTP) | 1 µL | 200 µM each |
| dATP (10 mM) | Variable (see below) | Variable |
| This compound triphosphate (L-dATP) (1 mM) | Variable (see below) | Variable |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10 pg - 1 µg |
| DNA Polymerase | 0.5 µL | 1.25 units |
| MgCl₂ (if not in buffer) | Variable | 1.5 - 3.0 mM |
| Nuclease-free Water | Up to 50 µL | - |
L-dATP:dATP Titration: To control the level of incorporation and chain termination, it is crucial to titrate the ratio of L-dATP to the natural dATP. Below is an example of how to set up this titration.
| dATP (10 mM) | L-dATP (1 mM) | Final dATP Concentration | Final L-dATP Concentration | Ratio (L-dATP:dATP) |
| 1 µL | 0.1 µL | 200 µM | 2 µM | 1:100 |
| 1 µL | 0.5 µL | 200 µM | 10 µM | 1:20 |
| 1 µL | 1.0 µL | 200 µM | 20 µM | 1:10 |
| 0.5 µL | 1.0 µL | 100 µM | 20 µM | 1:5 |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | Tm - 5°C (optimize with gradient) | 30 sec | |
| Extension | 72°C (or polymerase optimum) | 1-2 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Visualizations
Caption: Mechanism of PCR chain termination by this compound.
Caption: General experimental workflow for PCR with a modified nucleotide.
Caption: Logical workflow for troubleshooting unexpected PCR results.
References
- 1. What does each component in chain termination PCR do? | AAT Bioquest [aatbio.com]
- 2. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PCR Troubleshooting [caister.com]
- 7. mybiosource.com [mybiosource.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Why do I get an unexpected band or multiple bands for my PCR result? | AAT Bioquest [aatbio.com]
- 11. bento.bio [bento.bio]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. PCR Troubleshooting | Bio-Rad [bio-rad.com]
improving the yield of multi-step 2'-Deoxy-l-adenosine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of multi-step 2'-Deoxy-l-adenosine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Yield in the N-Glycosylation Step
Question: We are experiencing low yields during the coupling of the protected adenine base with the 2-deoxy-l-ribose derivative. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the N-glycosylation step are a common challenge and can be attributed to several factors:
-
Formation of N7-regioisomers: Besides the desired N9-glycosylation, the reaction can also occur at the N7 position of the adenine ring, leading to a mixture of regioisomers and reducing the yield of the desired product.
-
Anomerization: The glycosidic bond can form in either the α or β configuration. The desired product is the β-anomer. Formation of the α-anomer will reduce the yield of the desired product.
-
Incomplete reaction: The reaction may not go to completion due to suboptimal reaction conditions or insufficiently reactive starting materials.
-
Degradation of starting materials or product: The protected sugar or base may be unstable under the reaction conditions, leading to decomposition.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Optimize Lewis Acid Catalyst | The choice and amount of Lewis acid (e.g., SnCl₄, TMSOTf) can significantly influence the regioselectivity (N9 vs. N7) and stereoselectivity (β vs. α). A systematic screening of different Lewis acids and their concentrations is recommended. | Increased ratio of the desired N9-β-isomer. |
| Control Reaction Temperature | Lower temperatures often favor the formation of the thermodynamically more stable β-anomer. Running the reaction at 0°C or even lower temperatures may improve stereoselectivity. | Higher β:α anomeric ratio. |
| Choice of Protected Sugar | The protecting groups on the 2-deoxy-l-ribose derivative can influence the stereochemical outcome of the glycosylation. The use of a 1-chloro or 1-thio sugar derivative can offer better control over the stereochemistry. | Improved stereoselectivity towards the β-anomer. |
| Enzymatic Synthesis | Consider using a nucleoside phosphorylase-catalyzed reaction. This approach can be highly regio- and stereoselective, often providing high yields of the desired N9-β-isomer.[1] | A significant increase in yield, potentially up to 91% for the glycosylation step.[1] |
Issue 2: Depurination During Removal of Protecting Groups
Question: We are observing significant product loss due to depurination when removing the 5'-O-DMT group under acidic conditions. How can we prevent this?
Answer:
Depurination, the cleavage of the N-glycosidic bond, is a common side reaction in purine nucleoside synthesis, especially during the acidic removal of acid-labile protecting groups like the dimethoxytrityl (DMT) group.[2] The glycosidic bond of deoxyadenosine is particularly susceptible to acid-catalyzed hydrolysis.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Use of Milder Acidic Conditions | Instead of strong acids like trichloroacetic acid (TCA), consider using weaker acids such as dichloroacetic acid (DCA) or carefully controlled concentrations of stronger acids for shorter reaction times. | Minimized depurination and improved overall yield of the deprotected nucleoside. |
| Scavengers | The addition of a scavenger, such as a silane (e.g., triethylsilane), can help to quench the carbocation intermediate formed during detritylation, thereby reducing depurination. | Reduced product degradation and cleaner reaction profile. |
| Alternative Protecting Groups | For the N6-amino group of adenine, using a protecting group that is stable to acidic conditions but can be removed under orthogonal conditions (e.g., a fluorenylmethyloxycarbonyl (Fmoc) group, removable with a base) can help. For the 5'-hydroxyl, consider protecting groups that are removed under non-acidic conditions. | Prevention of depurination during the deprotection step. |
| N6-Amino Group Protection | Protection of the N6-amino group of deoxyadenosine with a cyclic diacyl group, such as a succinyl group, has been shown to be effective in preventing depurination during acidic detritylation.[2] | Increased stability of the N-glycosidic bond under acidic conditions. |
Issue 3: Difficulty in Purifying the Final Product
Question: We are struggling to purify the final this compound product from unreacted starting materials and side products. What are the recommended purification methods?
Answer:
Purification of the final product can be challenging due to the presence of closely related impurities. A combination of techniques is often necessary.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Silica Gel Chromatography | This is a common and effective method for purifying nucleosides. A gradient elution system, for example, with dichloromethane and ethanol, can be used to separate the product from impurities.[3] | Isolation of the pure this compound. |
| Crystallization | If the product is a solid, crystallization can be a highly effective purification method to obtain a high-purity product. | High-purity crystalline this compound. |
| Acetylation-Deacetylation | For impurities like adenine, a chemical purification method can be employed. The crude product can be acetylated, allowing for the separation of the diacetylated this compound from the unreactive adenine. Subsequent deacetylation with ammonia yields the pure product. | Effective removal of adenine impurity without the need for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the multi-step synthesis of this compound?
A1: The overall yield can vary significantly depending on the chosen synthetic route, the efficiency of each step, and the purification methods employed. While a step-wise high yield is achievable under optimized conditions, a cumulative yield for a multi-step chemical synthesis is often modest. For comparison, a manufacturing process for 3'-deoxyadenosine from adenosine reported an overall yield of 20%.[4] Enzymatic approaches for key steps can significantly improve the overall yield.[1]
Q2: Which protecting groups are recommended for the hydroxyl groups of the 2-deoxy-l-ribose?
A2: For the 5'-hydroxyl group, the acid-labile dimethoxytrityl (DMT) group is commonly used, particularly in solid-phase synthesis, as its removal can be monitored spectrophotometrically.[5] For the 3'-hydroxyl group, base-labile protecting groups such as acyl groups (e.g., benzoyl) are often employed. The choice of protecting groups should be guided by the overall synthetic strategy to ensure orthogonality and compatibility with other reaction conditions.
Q3: How can I confirm the stereochemistry of the glycosidic bond?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the stereochemistry of the glycosidic bond. The coupling constant between the anomeric proton (H-1') and the H-2' protons of the deoxyribose ring can be used to distinguish between the α and β anomers. For β-anomers, a larger coupling constant is typically observed.
Experimental Protocols
Protocol 1: Enzymatic N-Glycosylation of Adenine
This protocol describes a highly selective enzymatic method for the synthesis of this compound.
-
Reaction Setup:
-
Dissolve adenine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a source of the 2-deoxy-l-ribose, such as a suitable 2'-deoxyribonucleoside (e.g., thymidine).
-
Add the enzymes: purine nucleoside phosphorylase (PNP) and thymidine phosphorylase (TP).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate under vacuum.
-
Purify the product by silica gel column chromatography using a gradient of dichloromethane and ethanol.[3]
-
Protocol 2: Chemical N-Glycosylation (Vorbrüggen Glycosylation)
This protocol outlines a general chemical method for the formation of the N-glycosidic bond.
-
Preparation of Reactants:
-
Silylate the protected adenine base with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide, BSA) in an aprotic solvent (e.g., acetonitrile).
-
Prepare the protected 2-deoxy-l-ribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-l-ribofuranose).
-
-
Coupling Reaction:
-
Add the protected sugar derivative to the silylated adenine solution.
-
Add a Lewis acid catalyst (e.g., TMSOTf) at a controlled temperature (e.g., 0°C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Deprotection:
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Remove the protecting groups using appropriate deprotection conditions (e.g., methanolic ammonia for acyl groups).
-
-
Purification:
-
Purify the final product by silica gel column chromatography.
-
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic diacyl groups for protection of the N6-amino group of deoxyadenosine in oligodeoxynucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of 2'-Deoxyadenosine_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Purification of L-Nucleoside Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of L-nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in L-nucleoside analog preparations?
The primary sources of impurities are dependent on the synthetic or biological method used for production:
-
Chemical Synthesis: Unreacted starting materials, by-products from incomplete reactions, reagents, and diastereomers are common impurities. Protecting groups used during synthesis can also be a source of impurities if not completely removed.[1]
-
Biotransformation: The product concentration is often low, and the matrix is complex, containing residual media components, enzymes, and other metabolites.[1]
-
Nucleic Acid Degradation: This method results in a complex mixture of various nucleosides and nucleotides, requiring highly selective purification methods.[1]
Q2: How can I separate diastereomers of my L-nucleoside analog?
Separation of diastereomers is a significant challenge due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown excellent results for resolving nucleoside analog stereoisomers.[2] Normal-phase chromatography with mobile phases like n-hexane-alcohol mixtures is often employed.[2]
Q3: My L-nucleoside analog is highly polar. What purification challenges should I anticipate?
Highly polar compounds, like many nucleoside analogs, can be difficult to purify using standard reversed-phase chromatography due to poor retention on C18 columns. Strategies to overcome this include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a partially aqueous mobile phase to enhance the retention of polar analytes.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged nucleoside analogs on reversed-phase columns. However, these reagents may not be compatible with mass spectrometry.
-
Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange properties, offering greater flexibility for separating polar compounds.
Troubleshooting Guides
HPLC Purification
Problem: Poor peak shape (tailing or fronting) Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Modify the mobile phase pH to suppress ionization of the analyte or add a competitive agent. For basic compounds, adding a small amount of a stronger base can help. |
| Contaminated or Degraded Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3] |
| Inappropriate Solvent for Sample Dissolution | Dissolve the sample in the mobile phase whenever possible.[4] |
Problem: Low Resolution Between Peaks Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the solvent strength to increase the separation factor. For complex mixtures, consider using a gradient elution. |
| Incorrect Column Chemistry | Select a column with a different selectivity (e.g., a different stationary phase or a HILIC column for polar analogs). |
| Low Column Efficiency | Ensure the column is properly packed and not degraded. Check for extra-column band broadening from excessive tubing length or dead volumes. |
Crystallization
Problem: Failure to induce crystallization Possible Causes & Solutions:
| Cause | Solution |
| Solution is Undersaturated | Concentrate the solution by slowly evaporating the solvent. |
| Inappropriate Solvent | The ideal solvent should dissolve the compound when hot but not at room temperature. Experiment with different solvents or solvent mixtures.[5] |
| Presence of Impurities | Impurities can inhibit crystal formation. Try an initial purification step like column chromatography to remove major impurities. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod or add a seed crystal of the desired compound. |
Problem: Oiling out (formation of a liquid phase instead of solid crystals) Possible Causes & Solutions:
| Cause | Solution |
| Supersaturation is too high | Add a small amount of solvent to redissolve the oil, then cool the solution more slowly.[6] |
| Melting point of the solid is below the boiling point of the solvent | Use a lower boiling point solvent or a solvent mixture. |
| High impurity levels | Purify the sample further before attempting crystallization.[6] |
Column Chromatography
Problem: Poor separation of compounds Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent is critical. If the solvent is too polar, compounds will elute too quickly with little separation. If it's not polar enough, compounds will not move. Use TLC to determine the optimal solvent system.[7] |
| Improperly Packed Column | Air bubbles or cracks in the stationary phase will lead to channeling and poor separation. Ensure the column is packed uniformly. |
| Column Overloading | Using too much sample will result in broad, overlapping bands. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[8] |
Experimental Protocols
Protocol 1: Diastereomer Separation by Chiral HPLC
This protocol provides a general method for the separation of L-nucleoside analog diastereomers.
-
Column Selection:
-
Chiral Stationary Phase: Polysaccharide-based columns such as Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) or Chiralpak AD (amylose tris-3,5-dimethylphenylcarbamate).[2]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and an alcohol (e.g., ethanol or 2-propanol). The ratio will need to be optimized for the specific analog, typically starting with a higher percentage of hexane and gradually increasing the alcohol content.
-
-
HPLC System Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection: UV absorbance at a wavelength appropriate for the nucleobase (e.g., 260 nm).[9]
-
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
-
Analysis:
-
Inject the sample onto the equilibrated column.
-
Monitor the chromatogram for the separation of the diastereomers. Baseline separation (Rs > 1.5) is ideal.[2]
-
Optimize the mobile phase composition to improve resolution if necessary.
-
Protocol 2: Removal of Protecting Groups
This is a general procedure for the deprotection of common protecting groups used in nucleoside synthesis.
-
Base-Labile Protecting Groups (e.g., Benzoyl, Acetyl):
-
Dissolve the protected nucleoside in a solution of methanolic ammonia or aqueous ammonia.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the deprotected nucleoside by column chromatography or crystallization.
-
-
Silyl Protecting Groups (e.g., TBDMS):
-
Dissolve the protected nucleoside in a suitable organic solvent (e.g., THF).
-
Add a fluoride source such as tetrabutylammonium fluoride (TBAF) or HF-pyridine.
-
Stir the reaction at room temperature and monitor by TLC.
-
Quench the reaction and extract the product.
-
Purify by column chromatography.
-
Visualizations
Caption: General purification workflow for L-nucleoside analogs.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. protocols.io [protocols.io]
Technical Support Center: L-Nucleoside Chemical Synthesis
Welcome to the technical support center for L-nucleoside chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of L-nucleosides.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Q1: Why is my glycosylation reaction resulting in a low yield of the desired β-anomer and a high proportion of the α-anomer?
A: Achieving high β-selectivity is a primary challenge in L-nucleoside synthesis. The formation of the undesired α-anomer is a common side reaction influenced by several factors.[1] The stereochemical outcome at the anomeric carbon is often determined by the reaction mechanism, which can be controlled by the choice of protecting groups, catalyst, and solvent.
Possible Causes & Troubleshooting Strategies:
-
Lack of a Neighboring Participating Group: A protecting group at the C2'-position (e.g., an acyl group like benzoyl or acetyl) is crucial for directing the stereochemistry. It forms a cyclic cation intermediate (e.g., a dioxolenium ion) that blocks the α-face of the sugar ring.[2][3] The incoming nucleobase can then only attack from the β-face, leading to the desired 1,2-trans product (the β-L-nucleoside).[2][3]
-
Solution: Employ a C2'-acyl protecting group (e.g., -OAc, -OBz). Avoid non-participating groups like benzyl (-OBn) or silyl ethers (-OTBS) at the C2' position if high β-selectivity is required.
-
-
Suboptimal Lewis Acid or Promoter: The choice of Lewis acid is critical in glycosylation reactions like the Vorbrüggen method.[2] Strong Lewis acids can promote an SN1-type mechanism, leading to an equilibrium mixture of anomers, while milder conditions can favor the SN2-like pathway dictated by the participating group.
-
Solution: Screen different Lewis acids. TMS-triflate (TMSOTf) is a common and effective catalyst for promoting glycosylation with high β-selectivity when a participating group is present.[4]
-
-
Solvent Effects: The reaction solvent can influence the stability of intermediates and the overall reaction pathway.
-
Solution: Acetonitrile is often a good solvent choice as it can participate in the reaction to form an intermediate that favors β-attack. Dichloromethane (DCM) or dichloroethane (DCE) are also commonly used.
-
Data Summary: Influence of Reaction Conditions on Anomeric Ratio
| Glycosyl Donor | Nucleobase | Catalyst/Promoter | Solvent | β:α Ratio (Representative) |
| 2-O-Acetyl-L-ribose | Silylated Uracil | TMSOTf | Acetonitrile | >95:5 |
| 2-O-Benzyl-L-ribose | Silylated Uracil | TMSOTf | DCE | ~50:50 to 70:30 |
| 2-O-Acetyl-L-ribose | Silylated Adenine | SnCl₄ | Acetonitrile | >90:10 |
| 2-Deoxy-L-ribose | Silylated Thymine | TMSOTf | Acetonitrile | Variable, often low β-selectivity* |
*Direct stereoselective synthesis of 2'-deoxyribonucleosides is more difficult due to the absence of a C2' participating group.[2][5]
Q2: I'm observing an unexpected sugar isomer in my final product. What could be the cause?
A: The presence of an incorrect sugar isomer, such as an L-arabino instead of an L-ribo configuration, is likely due to epimerization at a stereocenter on the sugar backbone. This can happen to the starting material before the glycosylation step.
Possible Causes & Troubleshooting Strategies:
-
Epimerization of the Starting Sugar: L-sugars, like their D-counterparts, can be susceptible to epimerization under certain pH conditions. For example, L-arabinose can be converted to L-ribose via a molybdate-catalyzed epimerization reaction, demonstrating that the C2' stereocenter can be inverted.[6]
-
Solution: Ensure the purity of your starting L-sugar. Avoid exposing the sugar to harsh acidic or basic conditions during workup or protecting group manipulations prior to glycosylation. Use buffered conditions where possible.
-
Q3: The nucleobase has attached at the wrong nitrogen atom. How can I improve regioselectivity?
A: This is a common problem when using purines or pyrimidines with multiple nucleophilic nitrogen atoms (e.g., N1 vs. N3 of uracil, or N7 vs. N9 of guanine). The silyl-Hilbert-Johnson (Vorbrüggen) reaction often provides the thermodynamically more stable isomer, but side products can still form.[2]
Possible Causes & Troubleshooting Strategies:
-
Multiple Reactive Sites: Silylated nucleobases can exist in equilibrium, allowing for reaction at different sites. The reaction can sometimes be reversible, leading to the most stable product, but kinetic products can also be isolated.[2]
-
Lewis Acid Coordination: Strong Lewis acids can coordinate to the nucleobase, potentially altering the most nucleophilic site and leading to undesired constitutional isomers.[2]
-
Solution: Use a milder Lewis acid like TMSOTf. Avoid strong Lewis acids like SnCl₄ if you are experiencing regioselectivity issues.
-
Q4: My overall yield is low due to a complex mixture of byproducts. How can I diagnose the issue?
A: Low yields can stem from multiple side reactions beyond anomerization or poor regioselectivity. Degradation of the sugar donor, formation of bis-glycosylated products, or reactions involving protecting groups can all contribute.
Troubleshooting Decision Tree:
Key Experimental Protocols
Protocol: Vorbrüggen (Silyl-Hilbert-Johnson) Glycosylation for β-L-Ribonucleosides
This protocol describes a general method for the N-glycosylation of a silylated nucleobase with a protected L-ribofuranose donor.[2][5]
Materials:
-
Nucleobase (e.g., Uracil)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (L-sugar donor)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or a catalytic amount of ammonium sulfate
-
Anhydrous solvent (e.g., Acetonitrile)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Silylation of the Nucleobase:
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend the nucleobase (1.0 eq) in anhydrous acetonitrile.
-
Add HMDS (2.0-3.0 eq) and a catalytic amount of TMSCl or ammonium sulfate.
-
Heat the mixture to reflux (approx. 80-85 °C) until the solution becomes clear, indicating the formation of the silylated nucleobase. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the L-sugar donor (1.0-1.2 eq) in anhydrous acetonitrile.
-
Cool the sugar solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid, TMSOTf (1.2-1.5 eq), to the sugar solution and stir for 15 minutes.
-
Add the previously prepared silylated nucleobase solution to the activated sugar solution via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the sugar donor (typically 4-24 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the protected L-nucleoside.
-
-
Deprotection:
-
The benzoyl protecting groups can be removed by treating the purified product with a solution of sodium methoxide (NaOMe) in methanol or with methanolic ammonia at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) or acetic acid, filter, and concentrate to yield the final deprotected L-nucleoside.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 5. biosynth.com [biosynth.com]
- 6. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Oligonucleotide Synthesis with 2'-Deoxy-L-adenosine
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of oligonucleotides containing the modified nucleoside, 2'-Deoxy-L-adenosine.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected yields when incorporating this compound into our oligonucleotides compared to standard DNA synthesis. What are the potential causes?
A1: Low yields during the synthesis of oligonucleotides containing this compound are a common challenge. The primary reasons often relate to reduced coupling efficiency of the modified phosphoramidite. Several factors can contribute to this:
-
Steric Hindrance: The L-configuration of the deoxyribose sugar in this compound can create steric challenges for the coupling reaction, slowing down the kinetics compared to the natural D-enantiomers.
-
Reagent Quality: The quality of the this compound phosphoramidite is critical. Impurities or degradation of the amidite can significantly impact coupling efficiency. Additionally, the presence of moisture in reagents, particularly the acetonitrile (ACN) and the activator, can lead to the hydrolysis of the phosphoramidite, reducing the amount of active reagent available for coupling.[1]
-
Suboptimal Synthesis Protocol: Standard synthesis protocols may not be optimized for the incorporation of modified nucleosides like L-adenosine. Adjustments to coupling time, activator concentration, and phosphoramidite concentration may be necessary.
-
Secondary Structure Formation: The sequence of the oligonucleotide itself can influence yield. The presence of L-nucleosides might induce unique secondary structures that hinder subsequent coupling steps.
-
Deprotection and Cleavage Issues: Inefficient removal of protecting groups from the L-adenosine or cleavage from the solid support can lead to product loss.
-
Purification Losses: Modified oligonucleotides can sometimes exhibit different chromatographic behavior than standard DNA, leading to co-elution with failure sequences and subsequent loss of product during purification.[2][3]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This guide provides a systematic approach to identifying the root cause of low yield when synthesizing oligonucleotides with this compound.
Step 1: Evaluate Synthesis Chemistry and Reagents
-
Action: Check the quality and age of the this compound phosphoramidite and all other synthesis reagents (activator, capping reagents, oxidizer, and solvents). Ensure all solvents are anhydrous.
-
Rationale: Reagent degradation, especially due to moisture, is a primary cause of reduced coupling efficiency.[1]
-
Troubleshooting Workflow:
Figure 1. Initial reagent quality check workflow.
Step 2: Analyze Trityl Cation Monitoring Data
-
Action: Carefully examine the trityl cation release data for each coupling step. A significant drop in the signal after the addition of this compound indicates a problem with its coupling efficiency.
-
Rationale: Trityl monitoring provides a real-time assessment of the stepwise coupling efficiency.
-
Data Interpretation:
-
Consistent but low trityl signal after L-adenosine addition: Suggests a systematic issue with the L-adenosine phosphoramidite or the coupling conditions for this specific monomer.
-
Gradual decrease in trityl signal throughout the synthesis: May indicate a general problem with the synthesizer or reagents, not specific to the L-adenosine.
-
Step 3: Analyze Crude Product
-
Action: Before purification, analyze a small aliquot of the crude, deprotected oligonucleotide by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[4][5][6]
-
Rationale: This analysis will reveal the distribution of full-length product versus failure sequences (n-1, n-2, etc.). A high proportion of shorter sequences points directly to inefficient coupling.
-
Analytical Workflow:
Figure 2. Crude product analysis workflow.
Guide 2: Optimizing the Synthesis Protocol for this compound
If the issue is determined to be low coupling efficiency of the this compound phosphoramidite, the following protocol modifications can be implemented.
1. Increase Coupling Time:
-
Recommendation: Double the standard coupling time for the this compound monomer. For particularly stubborn couplings, a threefold increase may be necessary.
-
Rationale: The potential steric hindrance of the L-nucleoside may require a longer reaction time to achieve complete coupling.
2. Increase Phosphoramidite Concentration:
-
Recommendation: Use a higher concentration of the this compound phosphoramidite solution (e.g., 0.15 M instead of the standard 0.1 M).
-
Rationale: Increasing the concentration of the reactant can help drive the reaction to completion, overcoming slower kinetics.
3. Use a Stronger Activator:
-
Recommendation: Consider using a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), if you are currently using 1H-Tetrazole.
-
Rationale: Stronger activators can enhance the rate of the coupling reaction, which can be beneficial for sterically hindered phosphoramidites.
4. Perform a Double Coupling:
-
Recommendation: Program the synthesizer to perform two consecutive coupling steps for the this compound monomer.
-
Rationale: A second exposure to the phosphoramidite and activator can help to couple any remaining unreacted 5'-hydroxyl groups from the first coupling step.
Quantitative Data
While specific coupling efficiency data for this compound is not widely published and can vary between batches and synthesis platforms, a general expectation for modified phosphoramidites is a decrease in coupling efficiency compared to standard phosphoramidites.
| Monomer Type | Typical Stepwise Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) |
| Standard DNA (A, C, G, T) | 99.0 - 99.5 | 82.6 - 90.8 | 60.5 - 77.9 |
| This compound (Estimated) | 95.0 - 98.0 | 35.8 - 66.8 | 7.6 - 36.4 |
Note: These values are estimates and actual results may vary. The theoretical yield is calculated as (Coupling Efficiency)^n-1, where n is the length of the oligonucleotide.[3]
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a standard phosphoramidite synthesis cycle.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite monomer, activated by a weak acid such as 1H-tetrazole, is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutations in subsequent cycles.[7]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.
Protocol 2: Post-Synthesis Deprotection and Cleavage
-
Cleavage from Support: The oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Base Deprotection: The protecting groups on the nucleobases are removed by heating the oligonucleotide in the cleavage solution. The time and temperature of this step depend on the specific protecting groups used.
-
Drying: The solution containing the deprotected oligonucleotide is dried down, typically using a vacuum concentrator.
-
Desalting/Purification: The crude oligonucleotide is purified to remove salts and failure sequences. Common methods include desalting cartridges, reverse-phase HPLC, or polyacrylamide gel electrophoresis (PAGE).[4][5]
Signaling Pathways and Workflows
References
- 1. glenresearch.com [glenresearch.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 5. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 6. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
- 7. sg.idtdna.com [sg.idtdna.com]
Navigating the Solubility Challenges of 2'-Deoxy-L-adenosine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2'-Deoxy-L-adenosine. This guide is designed to provide you with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its poor solubility in organic solvents. By leveraging established methodologies and best practices, this resource aims to facilitate the smooth execution of your experiments and development projects.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a nucleoside analog with a chemical structure that includes multiple polar functional groups, such as hydroxyl (-OH) and amine (-NH2) groups. These groups can form strong hydrogen bonds with each other, leading to a stable crystal lattice that is difficult to disrupt with non-polar or weakly polar organic solvents. The principle of "like dissolves like" dictates that polar molecules, such as this compound, will have better solubility in polar solvents.[1][2]
Q2: What are the most promising organic solvents for dissolving this compound?
A2: Based on data for the closely related compound 2'-Deoxyadenosine, highly polar aprotic solvents are the most effective. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are primary candidates.[3] While specific quantitative data for the L-enantiomer is limited, adenosine (a similar nucleoside) exhibits a solubility of approximately 20 mg/mL in DMSO and 5 mg/mL in DMF. 2'-Deoxyadenosine is reported to be slightly soluble in methanol.[3]
Q3: Can I use heat or sonication to improve solubility?
A3: Yes, gentle heating and sonication are commonly recommended techniques to enhance the dissolution of nucleoside analogs.[4][5] Heating the solvent can increase the kinetic energy of the molecules, helping to overcome the crystal lattice energy of the solid. Sonication uses ultrasonic waves to agitate the solvent and break apart solute particles, increasing the surface area for dissolution. However, it is crucial to monitor for any potential degradation of the compound at elevated temperatures.
Q4: Are there any co-solvent systems that can enhance the solubility of this compound?
A4: Co-solvent systems are a highly effective strategy. For in vivo studies with related compounds, mixtures containing DMSO are frequently used. Common formulations include:
-
A combination of DMSO, PEG300 (polyethylene glycol 300), and Tween-80 in saline.
-
A mixture of DMSO and SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
These systems work by modifying the overall polarity of the solvent to better match that of the solute.
Q5: How should I prepare a stock solution of this compound for cell culture experiments?
A5: For cell-based assays, it is standard practice to prepare a concentrated stock solution in a cell-culture compatible solvent, typically DMSO, and then dilute it to the final working concentration in the culture medium. It is important to ensure that the final concentration of the organic solvent in the cell culture is low enough to not cause toxicity to the cells (usually well below 1%).
Troubleshooting Guide: Overcoming Poor Solubility
This section provides a structured approach to addressing solubility issues you may encounter during your experiments.
Solubility Data for Related Compounds
The following table summarizes the known solubility of 2'-Deoxyadenosine (the D-enantiomer) and Adenosine in common organic solvents to provide a starting point for your experiments. Note: This data is for related compounds and should be used as a guideline. Empirical testing for this compound is recommended.
| Solvent Name | 2'-Deoxyadenosine (D-enantiomer) Solubility | Adenosine Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3] | ~20 mg/mL |
| N,N-Dimethylformamide (DMF) | Data not available | ~5 mg/mL |
| Methanol | Slightly Soluble[3] | Data not available |
| Water | Slightly Soluble[3] | Soluble in hot water[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 251.24 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out 2.51 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, gently warm the solution in a water bath at 37°C for a short period, with intermittent vortexing, until the solid is completely dissolved.[4][5]
-
Once dissolved, store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: General Workflow for Solubility Testing
This protocol outlines a systematic approach to determining the solubility of this compound in a new solvent.
Materials:
-
This compound
-
A selection of organic solvents of varying polarities (e.g., DMSO, DMF, methanol, ethanol, acetonitrile)
-
Small glass vials with caps
-
Magnetic stirrer and stir bars (optional)
-
Analytical balance
Procedure:
-
Add a pre-weighed amount of this compound to a vial.
-
Start with a small volume of the selected solvent and stir or vortex the mixture.
-
Gradually add more solvent in small increments, allowing time for dissolution after each addition.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the final volume of solvent used to calculate the approximate solubility (in mg/mL or mol/L).
-
If the compound does not dissolve at a reasonable concentration, consider applying gentle heat or sonication as described in Protocol 1.
Visualizing Experimental Workflows
The following diagrams illustrate logical workflows for addressing solubility challenges with this compound.
Caption: A decision-making workflow for dissolving this compound.
References
Validation & Comparative
2'-Deoxy-l-adenosine: An Unnatural Nucleoside with Potent Anti-Hepatitis B Virus Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of 2'-Deoxy-l-adenosine (l-dA), an unnatural L-nucleoside, against the Hepatitis B Virus (HBV). Its performance in preclinical animal models is presented alongside data for established antiviral agents, offering a valuable resource for researchers in the field of antiviral drug development.
Executive Summary
This compound has demonstrated potent and selective inhibitory effects on HBV replication in in vivo studies. Notably, in the woodchuck model of chronic HBV infection, oral administration of this compound resulted in a significant reduction in viral load, by as much as 10⁸ genome equivalents/mL of serum, without any observable drug-related toxicity[1][2][3][4]. This level of antiviral efficacy positions this compound as a promising candidate for further investigation in the treatment of chronic hepatitis B. Its mechanism of action is believed to involve the inhibition of the viral DNA polymerase by its 5'-triphosphate metabolite[1].
Comparative Antiviral Efficacy
The following tables summarize the antiviral efficacy of this compound in the woodchuck model of chronic HBV infection. For comparative purposes, data from separate studies on Lamivudine and Entecavir, two widely used nucleoside/nucleotide analogs for HBV treatment, are also presented. It is important to note that these do not represent head-to-head comparison studies.
Table 1: Antiviral Efficacy of this compound in the Woodchuck Model of Chronic HBV Infection
| Compound | Animal Model | Dosing Regimen | Maximum Viral Load Reduction (serum) | Observed Toxicity | Reference |
| This compound | Woodchuck (chronically infected with WHV) | Once-daily oral | Up to 10⁸ genome equivalents/mL | No drug-related toxicity observed | [1][2][3] |
Table 2: Antiviral Efficacy of Lamivudine and Entecavir in the Woodchuck Model of Chronic HBV Infection (for comparison)
| Compound | Animal Model | Dosing Regimen | Maximum Viral Load Reduction (serum) | Reference | |---|---|---|---| | Lamivudine | Woodchuck (chronically infected with WHV) | 10 mg/kg/day, oral | ~4 log₁₀ |[5] | | Entecavir | Woodchuck (chronically infected with WHV) | 0.5 mg/kg/day, oral | ~5 log₁₀ |[6] |
WHV: Woodchuck Hepatitis Virus, a close relative of HBV used as a surrogate model.
Mechanism of Action
The antiviral activity of this compound is attributed to its conversion into the active 5'-triphosphate form within the host cell. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, a key enzyme in the HBV replication cycle. The "unnatural" L-configuration of the sugar moiety is crucial for its selective action against the viral polymerase, with minimal impact on human DNA polymerases[1].
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
While the specific, detailed protocol for the pivotal woodchuck study on this compound is not publicly available, a general methodology for evaluating antiviral efficacy in this model is described below. This protocol is based on similar published studies with other nucleoside analogs.
Objective: To evaluate the in vivo antiviral efficacy and safety of a test compound in a woodchuck model of chronic WHV infection.
Animal Model:
-
Adult eastern woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV).
-
Animals are housed individually under controlled environmental conditions.
-
Baseline serum WHV DNA levels and liver function tests are established prior to treatment.
Experimental Groups:
-
Treatment Group: Receives the test compound (e.g., this compound) at a specified dose and route of administration (e.g., once-daily oral gavage).
-
Control Group: Receives a placebo vehicle on the same schedule as the treatment group.
Treatment and Monitoring:
-
Animals are treated for a defined period (e.g., 4-12 weeks).
-
Blood samples are collected at regular intervals (e.g., weekly) to monitor:
-
Serum WHV DNA levels (quantified by PCR).
-
Serum WHV surface antigen (WHsAg) levels (by immunoassay).
-
Liver function enzymes (e.g., ALT, AST).
-
Complete blood counts and clinical chemistry for safety assessment.
-
-
Body weight and clinical signs of toxicity are monitored daily.
-
Liver biopsies may be collected before, during, and after treatment for histological analysis and measurement of intrahepatic viral replicative intermediates.
Data Analysis:
-
Changes in serum WHV DNA and WHsAg levels from baseline are calculated for each animal.
-
Statistical comparisons are made between the treatment and control groups to determine the significance of antiviral effects.
Caption: Generalized workflow for antiviral efficacy studies in woodchucks.
Conclusion
The available data from animal models strongly support the potential of this compound as a potent and specific inhibitor of HBV replication. Its significant reduction of viral load in the woodchuck model, coupled with a favorable safety profile, underscores the need for further research, including head-to-head comparative studies with current standard-of-care treatments and eventual evaluation in human clinical trials. The unique properties of L-nucleosides, such as their selectivity for viral polymerases, continue to be a promising avenue for the development of novel antiviral therapies.
References
- 1. Antiviral beta-L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Current Nucleos(t)ide Analogue Therapy for Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the carbocyclic 2'-deoxyguanosine nucleoside BMS-200475 in the woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2'-Deoxy-l-adenosine and 2'-Deoxy-d-adenosine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2'-Deoxy-l-adenosine and its naturally occurring enantiomer, 2'-Deoxy-d-adenosine. The information presented herein is intended to assist researchers in selecting the appropriate molecule for their studies and to provide context for the interpretation of experimental results.
Introduction
2'-Deoxyadenosine is a fundamental component of deoxyribonucleic acid (DNA). It exists as two stereoisomers, or enantiomers: the naturally occurring 2'-Deoxy-d-adenosine (D-form) and its synthetic counterpart, this compound (L-form). While structurally similar, this difference in chirality leads to distinct biological activities, particularly in the context of antiviral and cancer research. L-nucleoside analogs have emerged as a significant class of antiviral agents.[1] This guide will delve into a direct comparison of these two molecules, focusing on their performance in key biological assays.
Quantitative Data Summary
| Parameter | This compound | 2'-Deoxy-d-adenosine |
| Antiviral Activity (Anti-HBV) | Potent, specific, and selective inhibitor of Hepatitis B Virus (HBV) replication.[2][3] | The naturally occurring nucleoside; not typically reported as a direct antiviral agent against HBV. |
| Cytotoxicity | Reported to have low toxicity at concentrations effective against HBV.[2] | Can be toxic to cells, particularly lymphocytes, at high concentrations.[4] |
| Mechanism of Antiviral Action | The 5'-triphosphate metabolite acts as a chain terminator of the HBV DNA polymerase.[2] | Not applicable in the context of HBV antiviral activity. |
| General Biological Role | Investigational antiviral agent. | A natural building block of DNA.[5] |
Mechanism of Action
This compound: Antiviral Activity
The antiviral activity of this compound is dependent on its intracellular phosphorylation. Cellular kinases, such as deoxycytidine kinase and deoxyguanosine kinase, can phosphorylate the L-nucleoside to its 5'-monophosphate, which is subsequently converted to the active 5'-triphosphate form.[1][5] This triphosphate analog then competes with the natural substrate, 2'-deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HBV polymerase. Once incorporated, the L-nucleoside acts as a chain terminator, halting viral DNA replication. The stereochemical difference in the sugar moiety is crucial for its selective action against the viral polymerase with less effect on human DNA polymerases.[2]
2'-Deoxy-d-adenosine: Physiological Role and Cytotoxicity
As a natural component of DNA, 2'-Deoxy-d-adenosine is essential for cellular life. However, at high, non-physiological concentrations, it can be cytotoxic. This toxicity is primarily attributed to the accumulation of its 5'-triphosphate metabolite, dATP. Elevated levels of dATP can inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of all four deoxyribonucleotides required for DNA synthesis. This imbalance in the deoxynucleotide pool can lead to the stalling of DNA replication and the induction of apoptosis (programmed cell death).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for evaluating the antiviral activity of these compounds.
Caption: Antiviral mechanism of this compound.
Caption: Cytotoxicity mechanism of 2'-Deoxy-d-adenosine.
Caption: Experimental workflow for compound evaluation.
Experimental Protocols
Anti-HBV Replication Assay in HepG2 2.2.15 Cells
This protocol describes a common method to assess the antiviral activity of compounds against Hepatitis B Virus.
1. Cell Culture and Seeding:
-
Culture HepG2 2.2.15 cells, which stably express HBV, in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and G418).
-
Seed the cells in 96-well plates at a density of approximately 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and 2'-Deoxy-d-adenosine in the culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a no-drug control and a positive control (an established anti-HBV drug).
3. Incubation:
-
Incubate the treated cells for a period of 6 to 8 days, changing the medium with freshly prepared compounds every 2 days.
4. Quantification of HBV DNA:
-
After the incubation period, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay.
5. Data Analysis:
-
Calculate the concentration of the compound that inhibits HBV replication by 50% (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxicity of the compounds.
1. Cell Seeding:
-
Seed HepG2 cells (or another appropriate cell line) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound and 2'-Deoxy-d-adenosine, similar to the antiviral assay. Include a vehicle control (no compound).
3. Incubation:
-
Incubate the cells for a period that corresponds to the duration of the antiviral assay (e.g., 6 to 8 days).
4. MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the concentration of the compound that reduces cell viability by 50% (CC50 or IC50) by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound and 2'-Deoxy-d-adenosine exhibit markedly different biological profiles. This compound is a promising anti-HBV agent with a specific mechanism of action and low associated cytotoxicity. In contrast, the naturally occurring 2'-Deoxy-d-adenosine, while essential for normal cellular function, can be cytotoxic at high concentrations due to its impact on deoxynucleotide metabolism. The choice between these two enantiomers in biological research is, therefore, highly dependent on the specific application, with the L-form being the clear choice for studies on HBV inhibition and the D-form being relevant for studies on DNA replication, repair, and purine metabolism-related toxicities. Further direct comparative studies would be beneficial to precisely quantify the therapeutic index of this compound.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-hepatitis B virus activity of 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of 2'-Deoxy-l-adenosine in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of 2'-Deoxy-l-adenosine in human cells against other nucleoside analogs. The information presented is supported by experimental data from published studies, with a focus on key off-target liabilities including mitochondrial toxicity and inhibition of host cell DNA polymerases. Detailed experimental protocols for the discussed assays are also provided to facilitate study replication and further investigation.
Executive Summary
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their mechanism of action relies on the inhibition of viral or cellular DNA synthesis. However, their structural similarity to endogenous deoxynucleosides can lead to off-target effects, primarily through the inhibition of host cell DNA polymerases, particularly mitochondrial DNA polymerase γ (Pol γ), and disruption of mitochondrial function. This guide focuses on this compound, an L-enantiomer of the natural 2'-deoxyadenosine, and evaluates its off-target profile in comparison to other nucleoside analogs. The stereochemical configuration of L-nucleosides has been explored as a strategy to reduce toxicity towards host cells while retaining therapeutic activity.
Comparative Analysis of Off-Target Effects
The primary off-target concerns for nucleoside analogs in human cells are:
-
Mitochondrial Toxicity: Inhibition of mitochondrial DNA (mtDNA) replication by interfering with DNA polymerase γ, leading to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction.
-
Inhibition of Host DNA Polymerases: Interference with nuclear DNA replication and repair by inhibiting DNA polymerases α, β, and δ, which can result in cytotoxicity and genotoxicity.
-
Alteration of dNTP Pools: Perturbation of the intracellular deoxynucleoside triphosphate (dNTP) pools, which can disrupt DNA synthesis and repair.
Inhibition of Human DNA Polymerases
The triphosphate form of a nucleoside analog is the active metabolite that competes with natural dNTPs for incorporation by DNA polymerases. The inhibitory potential is often quantified by the inhibition constant (Ki) or the concentration required for 50% inhibition (IC50).
In contrast, the D-analog 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) is a known substrate for human DNA polymerases α and β, with concentrations for half-maximal velocity being approximately twice the value for the natural substrate dATP[2]. The incorporation of such analogs can lead to chain termination and is a major contributor to their cytotoxic effects[2].
Table 1: Comparative Inhibition of Human DNA Polymerases (Hypothetical Data for Illustrative Purposes)
| Nucleoside Analog (Triphosphate Form) | DNA Polymerase α (Ki, µM) | DNA Polymerase β (Ki, µM) | DNA Polymerase γ (Ki, µM) | Reference |
| This compound-TP | Data Not Available | Data Not Available | Data Not Available | |
| 2'-Deoxy-d-adenosine-TP | X.X | Y.Y | Z.Z | [Hypothetical] |
| L-Thymidine-TP | Inhibitory | Resistant | Inhibitory | [1] |
| 2-Chloro-2'-deoxyadenosine-TP | 0.6 (Vmax/2) | 6 (Vmax/2) | Data Not Available | [2] |
Note: This table includes hypothetical data to illustrate the intended comparison. Specific quantitative data for this compound is needed from targeted research.
Mitochondrial DNA Depletion
Several nucleoside reverse transcriptase inhibitors (NRTIs) are known to induce mitochondrial toxicity by causing mtDNA depletion. This is a critical parameter in assessing the safety profile of new nucleoside analogs.
Studies on primary human lymphocytes have demonstrated that NRTIs like zalcitabine, didanosine, and stavudine cause a significant, time-dependent depletion of mtDNA[3]. For example, a 10-day exposure to these drugs resulted in residual mtDNA levels of 25%, 21%, and 40%, respectively, compared to controls[3]. While direct comparative data for this compound is not available, it is crucial to evaluate its potential to induce similar effects. The stereochemistry of L-nucleosides is hypothesized to reduce their interaction with mitochondrial polymerase γ, potentially leading to lower mitochondrial toxicity.
Table 2: Comparative Mitochondrial DNA Depletion in Human Cells (Hypothetical Data for Illustrative Purposes)
| Nucleoside Analog | Cell Line | Concentration (µM) | Treatment Duration | mtDNA Content (% of Control) | Reference |
| This compound | Human Lymphocytes | 10 | 10 days | Data Not Available | |
| 2'-Deoxy-d-adenosine | Human Lymphocytes | 10 | 10 days | X% | [Hypothetical] |
| Zalcitabine | Human CD4 Lymphocytes | 1.77 | 10 days | 25% | [3] |
| Didanosine | Human CD4 Lymphocytes | 118 | 10 days | 21% | [3] |
| Stavudine | Human CD4 Lymphocytes | 361 | 10 days | 40% | [3] |
Note: This table includes hypothetical data to illustrate the intended comparison. Specific quantitative data for this compound is needed from targeted research.
Cytotoxicity in Human Cell Lines
The overall off-target effects of a nucleoside analog are reflected in its cytotoxicity towards human cells. This is typically assessed by measuring the half-maximal inhibitory concentration (IC50) in various cell lines.
Deoxyadenosine and its analogs have shown selective toxicity in different human cell lines, including melanoma and leukemia cells[4][5]. For instance, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) exhibited a median EC50 of 0.12 µM in mononuclear cells from leukemia patients, which was significantly lower than that of cladribine (0.15 µM)[6]. The cytotoxicity of these compounds is often linked to their ability to be phosphorylated intracellularly and to induce DNA damage[4][7]. The cytotoxic profile of this compound needs to be systematically compared against its D-enantiomer and other relevant analogs to determine its therapeutic window.
Table 3: Comparative Cytotoxicity (IC50) in Human Cell Lines (Hypothetical Data for Illustrative Purposes)
| Nucleoside Analog | Cell Line | IC50 (µM) | Reference |
| This compound | CEM (T-lymphoblastoid) | Data Not Available | |
| 2'-Deoxy-d-adenosine | CEM (T-lymphoblastoid) | X.X | [Hypothetical] |
| Clofarabine | AML Patient Cells | 0.12 (EC50) | [6] |
| Cladribine | AML Patient Cells | 0.15 (EC50) | [6] |
Note: This table includes hypothetical data to illustrate the intended comparison. Specific quantitative data for this compound is needed from targeted research.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nucleoside Analog-Induced Mitochondrial Toxicity
The primary pathway for nucleoside analog-induced mitochondrial toxicity involves the inhibition of mtDNA replication, leading to a cascade of events culminating in cellular dysfunction.
Caption: Pathway of nucleoside analog-induced mitochondrial toxicity.
Experimental Workflow for Assessing Off-Target Effects
A typical workflow to evaluate the off-target effects of a nucleoside analog involves a series of in vitro assays.
Caption: Workflow for evaluating off-target effects of nucleoside analogs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound by measuring the metabolic activity of cultured cells.
Materials:
-
Human cell line of interest (e.g., HepG2, CEM)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound and other comparator nucleoside analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mitochondrial DNA (mtDNA) Content Analysis (qPCR)
Objective: To quantify the relative amount of mtDNA to nuclear DNA (nDNA) in cells treated with this compound.
Materials:
-
Treated and untreated human cells
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Harvest cells after treatment with the nucleoside analogs for a specified duration (e.g., 7-14 days).
-
Extract total DNA from the cell pellets using a commercial DNA extraction kit.
-
Quantify the DNA concentration.
-
Set up qPCR reactions for both the mitochondrial and nuclear targets using appropriate primers and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR analysis.
-
Calculate the difference in cycle threshold (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_nDNA - Ct_mtDNA).
-
Determine the relative mtDNA content using the 2^ΔΔCt method, normalizing the treated samples to the untreated controls.
DNA Polymerase Inhibition Assay (In Vitro)
Objective: To determine the inhibitory effect of the triphosphate form of this compound on the activity of isolated human DNA polymerases.
Materials:
-
Recombinant human DNA polymerases (α, β, γ)
-
Activated DNA template-primer
-
This compound triphosphate and other analog triphosphates
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
Reaction buffer specific for each polymerase
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, activated DNA, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.
-
Add varying concentrations of the inhibitor (analog triphosphate).
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid).
-
Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.
-
Wash the filters to remove unincorporated nucleotides.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of DNA polymerase activity at each inhibitor concentration and determine the Ki or IC50 value.
Conclusion
The evaluation of off-target effects is a critical step in the preclinical development of any new nucleoside analog. While this compound holds promise due to its L-configuration, which may confer a better safety profile, rigorous comparative studies are essential to confirm this hypothesis. This guide outlines the key off-target liabilities and provides a framework for their experimental evaluation. The generation of quantitative, comparative data on the inhibition of host DNA polymerases, mitochondrial DNA depletion, and overall cytotoxicity will be instrumental in assessing the therapeutic potential of this compound and guiding its future development. Further research is required to generate the specific data needed for a complete comparative analysis as illustrated in the hypothetical tables.
References
- 1. Stereospecificity of human DNA polymerases alpha, beta, gamma, delta and epsilon, HIV-reverse transcriptase, HSV-1 DNA polymerase, calf thymus terminal transferase and Escherichia coli DNA polymerase I in recognizing D- and L-thymidine 5'-triphosphate as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective toxicity of deoxyadenosine analogues in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxy-l-adenosine and its Resistance Profile in Chronic Hepatitis B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy and resistance profile of 2'-Deoxy-l-adenosine (l-dA) in the context of chronic hepatitis B (CHB) infection. It is intended to be an objective resource, presenting experimental data to compare its performance against other established nucleoside/nucleotide analogs (NAs).
Introduction to this compound
This compound is an "unnatural" L-nucleoside analog that has demonstrated potent and selective inhibitory activity against the hepatitis B virus (HBV)[1]. Like other L-nucleosides, its mechanism of action is predicated on the inhibition of the HBV polymerase, the viral enzyme responsible for replicating the viral genome[1]. Specifically, the 5'-triphosphate form of l-dA acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into the growing viral DNA chain, leads to chain termination. This targeted action disrupts the reverse transcription of the pregenomic RNA, a critical step in the HBV replication cycle.
Antiviral Efficacy
In vitro studies have established this compound as a potent inhibitor of wild-type HBV replication.
Table 1: In Vitro Antiviral Activity against Wild-Type HBV
| Compound | Virus Strain | Cell Line | IC50 / EC50 (μM) | Citation(s) |
| This compound (l-dA) | Wild-Type HBV | 2.2.15 | 0.09 | |
| Lamivudine (3TC) | Wild-Type HBV | HepG2 | 0.006 | [2] |
| Entecavir (ETV) | Wild-Type HBV | HepG2 | 0.004 | |
| Tenofovir (TDF) | Wild-Type HBV | HepG2 | 0.06 | [2] |
IC50/EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.
The Resistance Profile of L-Nucleosides
A significant challenge in the long-term treatment of CHB with NAs is the emergence of drug-resistant viral mutants. The primary resistance pathway for L-nucleosides, including lamivudine and telbivudine, involves mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the HBV polymerase[3][4][5].
The most common mutations are:
-
rtM204V: Methionine at position 204 is replaced by Valine.
-
rtM204I: Methionine at position 204 is replaced by Isoleucine.
These mutations reduce the binding affinity of the L-nucleoside analog to the viral polymerase, thereby diminishing its inhibitory effect.
Cross-Resistance of this compound
While direct experimental data on the efficacy of this compound against rtM204V/I mutants is limited in the readily available scientific literature, substantial evidence indicates a high level of cross-resistance for the entire class of L-nucleosides[6][7]. This means that HBV strains resistant to lamivudine are also expected to be resistant to this compound.
Table 2: Comparative Efficacy Against Lamivudine-Resistant HBV
| Compound | Virus Strain (Mutation) | Fold Change in IC50/EC50 | Susceptibility | Citation(s) |
| This compound (l-dA) | rtM204V/I | High (inferred) | Resistant | [6][7] |
| Lamivudine (3TC) | rtL180M + rtM204V | >16,000 | Resistant | [2] |
| Entecavir (ETV) | rtM204V/I | Reduced | Partially Resistant | [3] |
| Tenofovir (TDF) | rtL180M + rtM204V | 3.3 | Susceptible | [2] |
Fold change indicates the increase in IC50/EC50 required to inhibit the mutant virus compared to the wild-type virus.
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental methodologies.
Phenotypic Analysis of HBV Drug Resistance
This assay directly measures the susceptibility of HBV (wild-type or mutant) to an antiviral agent.
-
Cell Culture: A human hepatoma cell line that stably supports HBV replication, such as HepG2.2.15, is cultured.
-
Drug Treatment: The cells are treated with serial dilutions of the antiviral compound (e.g., this compound) for a defined period, typically several days.
-
Analysis of Viral Replication: The amount of extracellular or intracellular HBV DNA is quantified. A common method is Southern blot analysis for intracellular HBV DNA intermediates or quantitative PCR (qPCR) for extracellular virion DNA.
-
Calculation of EC50: The concentration of the drug that inhibits HBV DNA replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Sequencing of the HBV Reverse Transcriptase (RT) Domain
This genotypic assay identifies mutations in the HBV polymerase gene that are known to confer drug resistance.
-
DNA Extraction: Viral DNA is extracted from the serum of a patient with chronic hepatitis B.
-
PCR Amplification: The region of the HBV polymerase gene encoding the reverse transcriptase domain is amplified using specific primers.
-
DNA Sequencing: The amplified PCR product is sequenced using methods like Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify any mutations, such as those at codon 204.
Visualizing Key Pathways and Workflows
HBV Replication and Mechanism of Action of L-Nucleosides
Caption: Mechanism of this compound in inhibiting HBV replication.
Development of L-Nucleoside Resistance
Caption: Emergence of L-nucleoside resistance in chronic hepatitis B.
Experimental Workflow for Resistance Profiling
Caption: Workflow for genotypic and phenotypic resistance analysis.
Conclusion and Future Perspectives
This compound is a potent inhibitor of wild-type HBV replication in vitro. However, based on the well-established class-wide cross-resistance of L-nucleosides, it is highly likely to be ineffective against HBV strains carrying the common lamivudine-resistance mutations rtM204V and rtM204I[6][7]. This significantly limits its potential as a monotherapy in treatment-experienced patients or in the long-term treatment of naive patients where the risk of resistance development is high.
For drug development professionals, these findings underscore the importance of designing novel nucleoside/nucleotide analogs that can overcome existing resistance mechanisms. Future research should focus on compounds with a high genetic barrier to resistance or those that are active against multi-drug resistant HBV strains. Combination therapies, pairing agents with different resistance profiles, remain a cornerstone of effective long-term management of chronic hepatitis B.
References
- 1. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis B Virus Resistance to Nucleos(t)ide Analogues [natap.org]
- 4. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary resistance, multidrug resistance, and cross-resistance pathways in HBV as a consequence of treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-resistance testing of next-generation nucleoside and nucleotide analogues against lamivudine-resistant HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Nucleoside Analogs in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key L-nucleoside analogs—Lamivudine, Emtricitabine, and Telbivudine—in antiviral therapy. It includes a summary of their mechanisms of action, comparative experimental data on their efficacy and cytotoxicity, and detailed protocols for the key experiments cited.
Introduction to L-Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral chemotherapy, particularly for chronic infections such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] L-nucleoside analogs are synthetic enantiomers of the naturally occurring D-nucleosides.[2] This structural difference provides a key therapeutic advantage: many viral polymerases are less selective than human polymerases and can incorporate these "unnatural" L-analogs into the growing viral DNA chain.[2][3] This incorporation typically leads to chain termination, thereby halting viral replication.[2] The reduced affinity of human DNA polymerases for L-nucleosides often results in a favorable safety profile with minimal mitochondrial toxicity compared to some of their D-counterparts.[3] Prominent examples of L-nucleoside analogs in clinical use include Lamivudine (3TC) and Emtricitabine (FTC) for HIV and HBV, and Telbivudine (LdT) specifically for HBV.[2]
Mechanism of Action: A Phosphorylation-Dependent Pathway
The antiviral activity of L-nucleoside analogs is dependent on their intracellular conversion into the pharmacologically active triphosphate form.[4] This process is a classic example of prodrug activation.
-
Cellular Uptake: The L-nucleoside analog prodrug enters the host cell via nucleoside transporters.
-
Stepwise Phosphorylation: Inside the cell, host cell kinases catalyze a three-step phosphorylation cascade.[4]
-
Competitive Inhibition and Chain Termination: The resulting L-nucleoside analog triphosphate (L-NA-TP) mimics the structure of natural deoxynucleoside triphosphates (dNTPs). It acts as a competitive substrate for the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[5]
-
Incorporation and Termination: Upon incorporation into the nascent viral DNA strand, the L-nucleoside analog, which typically lacks a 3'-hydroxyl group, prevents the formation of the next phosphodiester bond, leading to obligate chain termination and the cessation of viral genome replication.[2][6]
Figure 1. General signaling pathway for the activation and mechanism of action of L-nucleoside analogs.
Comparative Data on Antiviral Activity and Cytotoxicity
The efficacy and safety of an antiviral agent are commonly quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the viral target over the host cell, translating to a better safety profile.
The table below summarizes in vitro data for Lamivudine, Emtricitabine, and Telbivudine against their respective target viruses.
| L-Nucleoside Analog | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | HIV-1 | MT-4 | ~0.005 - 0.02 | >100 | >5,000 - 20,000 |
| HBV | HepG2.2.15 | 0.0032 | >100 | >31,250 | |
| Emtricitabine (FTC) | HIV-1 | MT-4 | ~0.0013 - 0.007 | >100 | >14,000 - 76,000 |
| HBV | HepG2.2.15 | ~0.01 - 0.1 | >100 | >1,000 - 10,000 | |
| Telbivudine (LdT) | HBV | HepG2.2.15 | 0.05 - 0.65 | >2,000 | >3,000 - 40,000 |
Data compiled from multiple sources. EC₅₀ and CC₅₀ values can vary based on the specific viral strain, cell line, and assay conditions.
Experimental Protocols
The quantitative data presented above are derived from standardized in vitro assays. Below are detailed methodologies for two of the most common experiments used to evaluate antiviral compounds: the MTT Cytotoxicity Assay and the Plaque Reduction Assay.
Figure 2. General experimental workflow for determining CC₅₀ and EC₅₀ values of antiviral compounds.
Cytotoxicity Assay Protocol (MTT Method)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
Objective: To determine the 50% cytotoxic concentration (CC50) of an L-nucleoside analog.
Materials:
-
Adherent or suspension host cells (e.g., HepG2, MT-4)
-
96-well flat-bottom microtiter plates
-
Complete culture medium
-
L-nucleoside analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed cells directly into the plate on the day of the experiment.
-
-
Compound Addition:
-
Prepare serial dilutions of the L-nucleoside analog in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (untreated control).
-
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3 to 7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After incubation, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
-
Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration and determine the CC50 value using non-linear regression analysis.
-
Antiviral Plaque Reduction Assay Protocol
This assay quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Objective: To determine the 50% effective concentration (EC50) of an L-nucleoside analog.
Materials:
-
Monolayer-forming host cells (e.g., HepG2 for HBV, U87.CD4-CCR5 for HIV)
-
6-well or 12-well plates
-
Virus stock of known titer (Plaque-Forming Units/mL)
-
L-nucleoside analog stock solution
-
Culture medium and serum-free medium
-
Overlay medium (e.g., culture medium containing 0.5-1.2% low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells into plates and incubate until they form a confluent monolayer (90-100% coverage).
-
Infection:
-
Prepare serial dilutions of the L-nucleoside analog in serum-free medium.
-
Prepare a virus inoculum at a concentration calculated to produce 50-100 plaques per well.
-
Mix the virus inoculum with each drug dilution (and with drug-free medium for the virus control).
-
Aspirate the growth medium from the cell monolayers and inoculate the wells with the virus-drug mixtures.
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[7]
-
Overlay:
-
Gently remove the inoculum from the wells.
-
Add 2-3 mL of warmed (42°C) overlay medium to each well. The semi-solid nature of the overlay restricts virus spread to adjacent cells, leading to discrete plaque formation.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaques to form (typically 3-14 days, depending on the virus and cell line).
-
Staining:
-
After incubation, fix the cells by adding the fixing solution for at least 30 minutes.
-
Remove the overlay and the fixing solution.
-
Stain the cell monolayer with Crystal Violet solution for 15-20 minutes. The stain will color the viable cells, leaving the plaques (areas of dead cells) unstained and visible.
-
Gently wash the plates with water and allow them to air dry.
-
-
Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the drug concentration and determine the EC50 value using non-linear regression analysis.
-
Conclusion
L-nucleoside analogs, including Lamivudine, Emtricitabine, and Telbivudine, are potent antiviral agents that selectively inhibit viral replication with generally favorable safety profiles. Their mechanism of action relies on intracellular phosphorylation to an active triphosphate form, which then acts as a chain terminator for viral DNA synthesis. While all three compounds are effective, their specific activity varies. Emtricitabine generally shows higher potency against HIV-1 than Lamivudine, though both are considered clinically effective. Telbivudine demonstrates potent and specific activity against HBV. The choice of agent depends on the target virus, resistance profiles, and patient-specific factors. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and future antiviral nucleoside analogs.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Inhibition of hepatitis B virus via selective apoptosis modulation by Chinese patent medicine Liuweiwuling Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
In Vivo Efficacy and Safety of 2'-Deoxy-l-adenosine: A Comparative Analysis for Hepatitis B Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo efficacy and safety profile of 2'-Deoxy-l-adenosine, a potent antiviral agent, with a specific focus on its activity against the Hepatitis B Virus (HBV). Through a comparative analysis with established HBV nucleos(t)ide analogue therapies, this document aims to equip researchers and drug development professionals with the necessary data to evaluate its therapeutic potential.
Executive Summary
This compound, a beta-L-nucleoside analogue, has demonstrated significant promise as a selective and potent inhibitor of hepadnavirus replication. Preclinical studies in the woodchuck model of chronic HBV infection have highlighted its ability to induce a profound reduction in viral load with a favorable safety profile. This guide presents the available in vivo data for this compound alongside comparable data for approved HBV treatments, including lamivudine, adefovir dipivoxil, entecavir, and tenofovir disoproxil fumarate, to facilitate a data-driven evaluation of its potential role in future antiviral strategies.
In Vivo Efficacy: Comparative Antiviral Activity in the Woodchuck Model
The woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV) is a well-established and predictive animal model for studying HBV infection and evaluating novel antiviral therapies.[1][2] The following table summarizes the in vivo antiviral efficacy of this compound and comparator drugs in this model.
| Compound | Dosage Regimen | Treatment Duration | Mean Viral Load Reduction (log10 genome equivalents/mL) | Reference(s) |
| This compound | Once daily, oral | Not specified | Up to 8.0 | [3][4] |
| Lamivudine | 10 mg/kg/day, oral | 48 weeks | 2.7 | [5] |
| Adefovir Dipivoxil | 5 mg/kg/day, oral | 12 weeks | >1.6 | [3][6] |
| Adefovir Dipivoxil | 15 mg/kg/day, oral | 12 weeks | >2.5 | [3][6] |
| Entecavir | Not specified | 23 weeks | Prolonged suppression | [7][8] |
| Tenofovir Disoproxil Fumarate | 1.5 - 5.0 mg/kg/day, oral | 4 weeks | 1.1 - 1.5 | [9] |
Key Efficacy Findings for this compound:
-
Potent Viral Suppression: Once-daily oral administration of this compound in the woodchuck model of chronic HBV infection resulted in a viral load reduction of up to 10⁸ genome equivalents/mL of serum.[3][4][10] This represents a significant and potent antiviral effect.
-
Reduction in Viral Antigens: The decline in viral DNA was also accompanied by a decrease in the level of the woodchuck hepatitis virus surface antigen (WHsAg), a key marker of viral protein production and infectivity.[3][4]
In Vivo Safety and Selectivity Profile
A critical aspect of any antiviral therapeutic is its safety profile and selectivity for the viral target over host cellular machinery.
Safety of this compound
Preclinical studies in the woodchuck model have indicated a favorable safety profile for this compound. At therapeutically effective doses, there was no reported drug-related toxicity .[3][4] This suggests a good therapeutic window for the compound. Further detailed toxicology studies are necessary to fully characterize its safety profile for potential clinical development.
Selectivity of this compound
The antiviral activity of this compound is highly specific to hepadnaviruses. In vitro studies have shown that it does not affect the replication of a panel of 15 other RNA and DNA viruses.[3][10] Furthermore, the compound did not inhibit human DNA polymerases α, β, or γ, nor did it compromise mitochondrial function, which are common off-target effects of some nucleoside analogues that can lead to toxicity.[3][10]
Mechanism of Action
The antiviral effect of this compound is mediated through its intracellular conversion to the active triphosphate metabolite. This triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and thus inhibiting viral replication.
Caption: Mechanism of action of this compound.
Experimental Methodologies
The in vivo efficacy and safety data for this compound and comparator drugs were primarily generated using the woodchuck model of chronic HBV infection.
Animal Model
-
Species: Eastern woodchuck (Marmota monax)
-
Infection: Chronically infected with Woodchuck Hepatitis Virus (WHV), a close relative of human HBV. This model recapitulates key aspects of chronic HBV infection in humans, including persistent high viral loads and the development of hepatocellular carcinoma.[1][2]
Key Experimental Procedures
-
Drug Administration: Compounds were typically administered orally on a once-daily basis.
-
Efficacy Assessment:
-
Viral Load Quantification: Serum WHV DNA levels were measured at baseline and at various time points during and after treatment using quantitative polymerase chain reaction (qPCR) or a similar sensitive molecular assay.
-
Viral Antigen Levels: Serum levels of WHV surface antigen (WHsAg) were quantified using immunoassays.
-
-
Safety Assessment:
-
Clinical Observations: Animals were monitored for any signs of toxicity, including changes in body weight, food consumption, and overall health.
-
Hematology and Serum Chemistry: Blood samples were collected to analyze a panel of hematological and biochemical parameters to assess organ function and potential drug-related adverse effects.
-
Caption: General experimental workflow for in vivo studies.
Comparison with Alternative HBV Therapies
The current standard of care for chronic hepatitis B involves the use of nucleos(t)ide analogues that, like this compound, target the viral polymerase.
| Feature | This compound | Lamivudine, Entecavir, Tenofovir, etc. |
| Stereochemistry | L-nucleoside (unnatural) | D-nucleosides (natural configuration) |
| Reported Efficacy | High (up to 8-log reduction in woodchuck model) | Variable, generally 2-5 log reduction in viral load in woodchuck and human studies.[5][11][12][13][14][15][16] |
| Reported Safety | No drug-related toxicity in woodchuck model | Generally well-tolerated, but some agents have potential for renal or bone toxicity with long-term use. |
| Resistance Profile | Not extensively studied in vivo | A significant clinical challenge, with resistance mutations emerging over time, particularly with lamivudine.[17] |
| Selectivity | Highly selective for hepadnaviruses | Generally selective, but off-target effects on mitochondrial DNA polymerase have been a concern for some older nucleoside analogues. |
Conclusion and Future Directions
This compound has demonstrated compelling preclinical in vivo efficacy against HBV in the woodchuck model, exhibiting potent viral suppression and a favorable safety profile. Its high selectivity and significant reduction in viral load position it as a promising candidate for further investigation.
Future research should focus on:
-
Detailed Dose-Ranging and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To establish the optimal dosing regimen for maximal efficacy and safety.
-
Long-term Efficacy and Resistance Studies: To evaluate the durability of the antiviral response and the potential for the emergence of drug-resistant viral variants.
-
Comprehensive Toxicology Studies: To fully characterize the safety profile in multiple animal species in accordance with regulatory requirements for clinical development.
-
Combination Therapy Studies: To explore potential synergistic effects with other anti-HBV agents, which could lead to more profound and sustained viral suppression and potentially a functional cure.
The data presented in this guide underscore the potential of this compound as a valuable addition to the armamentarium of anti-HBV therapeutics. Further rigorous preclinical and clinical evaluation is warranted to fully elucidate its role in the management of chronic hepatitis B.
References
- 1. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - ProQuest [proquest.com]
- 5. Antiviral Effects of Lamivudine, Emtricitabine, Adefovir Dipivoxil, and Tenofovir Disoproxil Fumarate Administered Orally Alone and in Combination to Woodchucks with Chronic Woodchuck Hepatitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Combination of DNA prime--adenovirus boost immunization with entecavir elicits sustained control of chronic hepatitis B in the woodchuck model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of DNA Prime – Adenovirus Boost Immunization with Entecavir Elicits Sustained Control of Chronic Hepatitis B in the Woodchuck Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Effect of Oral Administration of Tenofovir Disoproxil Fumarate in Woodchucks with Chronic Woodchuck Hepatitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of tenofovir disoproxil fumarate at 240 weeks in patients with chronic hepatitis B with high baseline viral load - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of tenofovir in chronic hepatitis B: Australian real world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A meta-analysis comparing the efficacy of entecavir and tenofovir for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tenofovir disoproxil fumarate: safe and effective option for managing high-viral-load chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mednexus.org [mednexus.org]
- 17. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon-α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Deoxy-l-adenosine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Classification
Due to the lack of a specific SDS for 2'-Deoxy-l-adenosine, a conservative approach is recommended, treating it with the same precautions as its analogue, 2'-Deoxyadenosine monohydrate. According to available data for the monohydrate form, it is classified as harmful if swallowed. One source indicates it falls under GHS classification Acute Toxicity, Oral (Category 4), while another suggests a more severe classification of Acute Toxicity, Oral (Category 3), with the hazard statement "Toxic if swallowed"[1]. Therefore, it is prudent to handle this compound as a potentially toxic substance.
Quantitative Data Summary
The following table summarizes key quantitative information relevant to the disposal of this compound, based on data for 2'-Deoxyadenosine monohydrate and general laboratory waste guidelines.
| Parameter | Value/Guideline | Source |
| GHS Hazard Classification (Proxy) | Acute Toxicity, Oral (Category 3 or 4) | [1] |
| Signal Word (Proxy) | Danger or Warning | [1] |
| Hazard Statement (Proxy) | H301: Toxic if swallowed or H302: Harmful if swallowed | [1] |
| Recommended Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat | General Laboratory Safety |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of hazardous waste | General Laboratory Safety |
| Acute Hazardous Waste Limit (if applicable) | ≤ 1 quart (liquid) or 1 kg (solid) | General Laboratory Safety |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, when handling this compound.
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be considered chemical waste.
-
Do not mix this waste with non-hazardous trash or other incompatible waste streams.
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.
-
Include the concentration (if in solution) and an estimate of the quantity.
-
Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Provide secondary containment for the waste container to prevent spills.
5. Request for Waste Pickup:
-
Once the container is full or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.[2] The SDS for the related monohydrate specifies to "Dispose of contents/container to an approved waste disposal plant"[2].
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate. All materials used for cleanup must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles and data from a related compound. It is essential to consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for definitive guidance on the disposal of this compound.
References
Comprehensive Safety and Handling Protocol for 2'-Deoxy-l-adenosine
This guide provides essential safety and logistical information for the handling and disposal of 2'-Deoxy-l-adenosine, a nucleoside analog used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE based on established laboratory safety standards for handling chemical compounds.[1][2]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A fully buttoned lab coat should be worn to protect the body and clothing from spills.[4] Consider a flame-resistant lab coat if working with flammable materials in the same procedure. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves should be snug-fitting but not restrictive.[4] Inspect gloves for any tears or punctures before use. Remove and dispose of gloves in a designated waste container immediately after handling the compound or if contamination is suspected.[4] Wash hands thoroughly after removing gloves. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling the compound as a powder outside of a chemical fume hood or in case of poor ventilation. | The use of respiratory protection should be based on a risk assessment of the specific procedure and work environment. |
II. Operational Plan: Handling Procedures
A. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
When handling the solid form of this compound, use a chemical fume hood to minimize inhalation exposure.
B. Handling Practices:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[3]
-
Wash hands, face, and any exposed skin thoroughly after handling.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
C. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Some sources recommend refrigerated storage.[3]
-
Store away from incompatible materials such as oxidizing agents.[3]
III. Disposal Plan
A. Waste Categorization:
-
All materials contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and labware, should be considered chemical waste.
B. Disposal Procedure:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
-
Container Disposal:
-
Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
IV. Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep or wipe up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][5] For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
